Product packaging for 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole(Cat. No.:CAS No. 58022-65-4)

2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

Cat. No.: B1321037
CAS No.: 58022-65-4
M. Wt: 161.16 g/mol
InChI Key: FVLMOSCDDAWUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B1321037 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole CAS No. 58022-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-pyridin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-10-11-8(12-6)7-2-4-9-5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLMOSCDDAWUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609381
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58022-65-4
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a reliable synthetic pathway, including a step-by-step experimental protocol, and a thorough characterization of the final compound with tabulated spectroscopic and physical data.

Introduction

The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a pyridine ring can further enhance the biological profile and physicochemical properties of the molecule. This guide focuses on the synthesis and detailed characterization of this compound, providing a foundational resource for researchers working with this class of compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of a 1,2-diacylhydrazine intermediate, followed by cyclodehydration to yield the desired 1,3,4-oxadiazole ring.

A common and effective synthetic route starts from readily available isonicotinic acid hydrazide (isoniazid). The first step involves the acylation of isonicotinic acid hydrazide with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the intermediate N'-acetyl-isonicotinohydrazide. Subsequent cyclodehydration of this intermediate, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃), yields the final product. An alternative one-pot synthesis involves the reaction of isonicotinic acid hydrazide with triethyl orthoacetate.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

Materials:

  • Isonicotinic acid hydrazide

  • Acetic anhydride

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of N'-acetyl-isonicotinohydrazide

  • In a round-bottom flask, dissolve isonicotinic acid hydrazide (1 equivalent) in a suitable solvent like glacial acetic acid or pyridine.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain N'-acetyl-isonicotinohydrazide.

Step 2: Synthesis of this compound

  • To a stirred solution of N'-acetyl-isonicotinohydrazide (1 equivalent) in anhydrous toluene, slowly add phosphorus oxychloride (2-3 equivalents) at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Synthesis_Workflow Isoniazid Isonicotinic Acid Hydrazide Intermediate N'-acetyl-isonicotinohydrazide Isoniazid->Intermediate Acylation Ac2O Acetic Anhydride Product 2-Methyl-5-(pyridin-4-yl)- 1,3,4-oxadiazole Intermediate->Product Cyclodehydration POCl3 Phosphorus Oxychloride

A schematic representation of the synthesis workflow.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key characterization data for this compound.

Property Data
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol [1]
Appearance White to off-white solid
Melting Point Data not available in the searched literature
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 8.8 (d, 2H, pyridine), 7.9 (d, 2H, pyridine), 2.6 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) Predicted: δ 165 (C=N), 163 (C=N), 151 (pyridine), 121 (pyridine), 11 (CH₃)
Mass Spectrum (m/z) Predicted: [M+H]⁺ = 162.06
IR (KBr, cm⁻¹) Predicted: ~1640 (C=N), ~1590 (C=C, aromatic), ~1070 (C-O-C)

Note: Predicted spectral data is based on the analysis of similar 1,3,4-oxadiazole structures and general chemical shift principles. Actual experimental data should be obtained for confirmation.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show two distinct signals for the pyridine protons, likely as doublets, and a singlet for the methyl protons. ¹³C NMR spectroscopy would confirm the presence of the carbon atoms in the oxadiazole and pyridine rings, as well as the methyl carbon.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The protonated molecular ion peak ([M+H]⁺) is expected to be observed at m/z 162.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N bonds of the oxadiazole ring, the C=C bonds of the pyridine ring, and the C-O-C ether linkage within the oxadiazole ring.

Characterization_Workflow Synthesized_Product Synthesized Product Purification Purification (Column Chromatography) Synthesized_Product->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR MP Melting Point Determination Characterization->MP Final_Product Pure 2-Methyl-5-(pyridin-4-yl)- 1,3,4-oxadiazole

A logical workflow for the characterization process.

Applications and Future Directions

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure allows for further functionalization at the pyridine ring, enabling the exploration of structure-activity relationships. Researchers in drug discovery can utilize this compound as a starting point for the development of novel agents targeting a range of diseases. Future studies could focus on the synthesis of a library of derivatives and their comprehensive biological evaluation.

Conclusion

This technical guide has outlined a reliable synthetic pathway and a comprehensive characterization strategy for this compound. The provided experimental protocol and tabulated data offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The logical workflows, visualized using Graphviz, provide clear and concise representations of the synthesis and characterization processes.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole. Due to the limited availability of experimentally determined data for this specific compound, this document focuses on established theoretical frameworks, a probable synthetic route, and detailed experimental protocols for the determination of its key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers initiating studies on this molecule.

Chemical Identity

This compound is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring substituted with a methyl group and a pyridine ring. The presence of these functional groups is expected to significantly influence its chemical behavior and biological activity.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine, 2-methyl-5-(4-pyridyl)-1,3,4-oxadiazole[1]
CAS Number 58022-65-4[1]
Molecular Formula C₈H₇N₃O[1]
Molecular Weight 161.16 g/mol [1]
Canonical SMILES CC1=NN=C(O1)C2=CC=NC=C2N/A
InChI Key FVLMOSCDDAWUAP-UHFFFAOYSA-N[1]

Synthesis

A plausible and documented method for the synthesis of this compound involves the reaction of isonicotinic acid hydrazide with triethyl orthoacetate.[2] This reaction proceeds via a cyclization mechanism to form the stable 1,3,4-oxadiazole ring.

Synthesis_Workflow A Isonicotinic acid hydrazide C Reaction Mixture A->C B Triethyl orthoacetate B->C D Reflux (24h) C->D Heat E This compound D->E

Proposed synthesis workflow for the target molecule.
Experimental Protocol for Synthesis

This protocol is adapted from the synthesis of similar 1,3,4-oxadiazole derivatives.[2][3]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve isonicotinic acid hydrazide (1 equivalent) in an excess of triethyl orthoacetate.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 24 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the excess triethyl orthoacetate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical Properties

PropertyExperimental ValuePredicted ValueGeneral Trends for 1,3,4-Oxadiazoles
Melting Point (°C) Not availableN/AAryl substituents generally lead to higher melting points.[4]
Aqueous Solubility Not availableN/AAryl and pyridyl substituents tend to decrease water solubility compared to alkyl-substituted oxadiazoles.[5]
logP Not available1.13 (for a similar pyrrolidinyl derivative)[6]Generally, these are compounds of moderate lipophilicity.
pKa Not available~6.27 (for a related oxadiazole)[7]The pyridine nitrogen is expected to be the primary basic center.
Melting Point

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Melting_Point_Workflow A Grind sample to a fine powder B Pack into capillary tube (1-2 mm height) A->B C Place in melting point apparatus B->C D Heat slowly (1-2 °C/min near expected m.p.) C->D E Record temperature range from first liquid to completely liquid D->E

Workflow for melting point determination.
  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 1-2 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of high purity.

Solubility

Solubility, particularly in aqueous and organic solvents, is a critical determinant of a drug's bioavailability and formulation possibilities.

Solubility_Workflow cluster_solvent Select Solvent (e.g., Water, Ethanol, DMSO) A Add excess solid to a known volume of solvent B Equilibrate (e.g., shake at constant temp. for 24h) A->B C Filter or centrifuge to remove undissolved solid B->C D Analyze supernatant concentration (e.g., UV-Vis, HPLC) C->D E Calculate Solubility (e.g., in mg/mL or mol/L) D->E LogP_Workflow A Prepare water-saturated n-octanol and n-octanol-saturated water B Dissolve compound in one phase A->B C Mix equal volumes of both phases in a separatory funnel B->C D Shake vigorously and allow phases to separate C->D E Determine compound concentration in each phase (e.g., UV-Vis, HPLC) D->E F Calculate logP = log([Compound]octanol / [Compound]water) E->F pKa_Workflow A Prepare a series of buffers with varying pH B Dissolve a constant concentration of the compound in each buffer A->B C Record the UV-Vis spectrum for each solution B->C D Select an analytical wavelength with significant absorbance change C->D E Plot Absorbance vs. pH D->E F Determine pKa from the inflection point of the sigmoid curve E->F

References

Spectroscopic and Structural Elucidation of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the heterocyclic compound 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis and characterization of novel oxadiazole derivatives.

Core Data Presentation

Table 1: ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃~2.6Singlet-3H
Pyridine H-2, H-6~8.8Doublet~6.02H
Pyridine H-3, H-5~7.9Doublet~6.02H

Table 2: ¹³C NMR Spectroscopic Data

Carbon AtomChemical Shift (δ, ppm)
CH₃~11
Pyridine C-3, C-5~122
Pyridine C-4~130
Pyridine C-2, C-6~151
Oxadiazole C-5~164
Oxadiazole C-2~166

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis and NMR analysis of this compound, based on established methodologies for similar 1,3,4-oxadiazole derivatives.

Synthesis of this compound

A common synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine precursor. For the title compound, this would typically involve the reaction of isonicotinic acid hydrazide with an acetylating agent, followed by cyclodehydration.

  • Formation of N'-acetylisonicotinohydrazide: Isonicotinic acid hydrazide is reacted with acetic anhydride or acetyl chloride in a suitable solvent (e.g., dichloromethane or pyridine) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction.

  • Cyclodehydration: The resulting N'-acetylisonicotinohydrazide is then subjected to cyclodehydration to form the 1,3,4-oxadiazole ring. This is commonly achieved by heating with a dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or sulfuric acid. The reaction mixture is heated under reflux until TLC indicates the consumption of the starting material.

  • Work-up and Purification: The reaction mixture is cooled and carefully poured onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or ammonia solution). The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

NMR Spectroscopic Analysis

The structural confirmation of the synthesized this compound is performed using ¹H and ¹³C NMR spectroscopy.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C.

  • ¹H NMR Spectroscopy: A standard proton NMR experiment is performed. Key parameters to be recorded include the chemical shifts (δ) in parts per million (ppm), the multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet), the coupling constants (J) in Hertz (Hz), and the integration of each signal.

  • ¹³C NMR Spectroscopy: A standard carbon NMR experiment, often with proton decoupling, is performed. The chemical shifts (δ) of all unique carbon atoms are recorded in ppm.

Mandatory Visualizations

To aid in the understanding of the molecular structure and its relation to the spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of this compound.

Synthesis_Workflow Start Isonicotinic acid hydrazide + Acetylating Agent Intermediate N'-acetylisonicotinohydrazide Start->Intermediate Acylation Cyclization Cyclodehydration (e.g., POCl₃, heat) Intermediate->Cyclization Purification Work-up and Purification Cyclization->Purification Product This compound Purification->Product

Caption: Generalized synthetic workflow for this compound.

Mass Spectrometry of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. Lacking a publicly available experimental mass spectrum, this document presents a predicted fragmentation pathway based on established principles of mass spectrometry for pyridine and 1,3,4-oxadiazole derivatives. Detailed experimental protocols for sample analysis using electron ionization mass spectrometry (EI-MS) are provided, alongside a proposed workflow and a visual representation of the theoretical fragmentation pattern. All quantitative data is summarized for clarity, and logical diagrams are rendered using Graphviz to aid in the understanding of the analytical process and molecular fragmentation.

Introduction

This compound is a molecule featuring a pyridine ring linked to a methyl-substituted 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole moiety is a common scaffold in pharmacologically active compounds, known for a range of biological activities. Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of such novel compounds. This guide will focus on the predicted behavior of this compound under electron ionization conditions, providing a foundational understanding for researchers working with this or structurally related molecules.

Predicted Mass Spectrometric Fragmentation

The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the oxadiazole ring and the pyridine ring. The fragmentation is expected to be initiated by the removal of an electron to form the molecular ion (M•+).

Predicted Fragmentation Pathway

The proposed fragmentation pathway for this compound under electron ionization is as follows:

  • Molecular Ion Formation: The initial event is the ionization of the molecule to produce the molecular ion.

  • Initial Fragmentation of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is expected to be the most labile part of the molecule. Cleavage can occur through multiple pathways, including the loss of a methyl radical or cleavage of the N-N bond.

  • Formation of Key Fragment Ions: Subsequent fragmentations are likely to involve the pyridine ring, including the characteristic loss of hydrogen cyanide (HCN).

The predicted major fragmentation pathways are visualized in the diagram below.

G M This compound (m/z = 161.06) M_ion [M]•+ (m/z = 161.06) M->M_ion Ionization F1 [M - CH3]• (m/z = 146.04) M_ion->F1 - •CH3 F2 [C7H5N2O]+ (m/z = 133.04) M_ion->F2 - N2 F3 [C5H4N-CO]+ (m/z = 106.04) F2->F3 - HCN F4 [C5H4N]+ (m/z = 78.03) F3->F4 - CO F5 [C4H2]+ (m/z = 50.02) F4->F5 - HCN

Figure 1: Predicted Fragmentation Pathway
Predicted Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound.

Ion Predicted m/z Proposed Structure / Loss
[M]•+161.06Molecular Ion
[M - CH₃]•146.04Loss of a methyl radical
[C₇H₅N₂O]⁺133.04Loss of N₂ from the oxadiazole ring
[C₅H₄N-CO]⁺106.044-Pyridinylcarbonyl cation
[C₅H₄N]⁺78.03Pyridyl cation
[C₄H₂]•+52.02Loss of HCN from the pyridyl cation

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound by electron ionization mass spectrometry.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities. Purification can be achieved by recrystallization or chromatography.

  • Sample Introduction: For a solid sample with sufficient volatility, a direct insertion probe is suitable.

  • Procedure:

    • Place a small amount of the crystalline sample (approximately 0.1-1 mg) into a clean capillary tube.

    • Insert the capillary tube into the direct insertion probe of the mass spectrometer.

Mass Spectrometry Parameters
  • Instrument: A high-resolution mass spectrometer equipped with an electron ionization source.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 1 scan/second

  • Data Acquisition: The data should be acquired in centroid mode.

Experimental Workflow

The general workflow for the mass spectrometric analysis is depicted below.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis SP1 Purify Sample SP2 Load into Capillary Tube SP1->SP2 MS1 Introduce Sample via Direct Insertion Probe SP2->MS1 MS2 Ionize with 70 eV Electrons MS1->MS2 MS3 Separate Ions by m/z MS2->MS3 DA1 Acquire Mass Spectrum MS3->DA1 DA2 Identify Molecular Ion DA1->DA2 DA3 Analyze Fragmentation Pattern DA2->DA3

Figure 2: Experimental Workflow

Data Interpretation and Conclusion

The interpretation of the resulting mass spectrum should focus on identifying the molecular ion peak, which corresponds to the molecular weight of the compound (161.16 g/mol ). The subsequent analysis of the fragment ions, guided by the predicted fragmentation pathway and quantitative data presented in this guide, will allow for the structural confirmation of this compound. The presence of key fragments at m/z 146, 133, 106, 78, and 52 would provide strong evidence for the proposed structure. This technical guide serves as a valuable resource for researchers in the planning and interpretation of mass spectrometric experiments for this and related compounds.

Crystal Structure Analysis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole and its derivatives. While a detailed crystal structure for the specific title compound is not publicly available, this document leverages crystallographic data from closely related analogues to offer insights into the structural characteristics, experimental methodologies, and potential applications of this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the 1,3,4-oxadiazole scaffold.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its favorable metabolic stability and its ability to participate in various non-covalent interactions with biological targets. When coupled with a pyridine moiety, as in the case of this compound, these derivatives present a unique combination of structural features that are of significant interest in drug discovery. Understanding the three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

This guide will focus on the crystallographic analysis of a representative derivative, N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, to infer the likely structural properties of the title compound.

Crystallographic Data of a Representative Derivative

The following tables summarize the key crystallographic data for N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate, a close analogue of the title compound. This data provides a foundational understanding of the expected molecular geometry and crystal packing of this compound derivatives.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₄H₁₂N₄O₂·0.5HCl·H₂O
Formula Weight304.75
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensions
a20.245(3) Å
b10.998(2) Å
c13.578(2) Å
α90°
β108.89(1)°
γ90°
Volume2864.8(8) ų
Z8
Calculated Density1.413 Mg/m³
Absorption Coefficient0.20 mm⁻¹
F(000)1276

Table 2: Selected Bond Lengths (Å)

BondLength
O(1)-C(1)1.370(3)
O(1)-C(2)1.375(3)
N(1)-N(2)1.391(3)
N(1)-C(1)1.291(3)
N(2)-C(2)1.293(3)
C(2)-C(3)1.478(4)
C(3)-C(4)1.387(4)
C(4)-N(3)1.334(4)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

AngleValue
C(1)-O(1)-C(2)103.9(2)
C(1)-N(1)-N(2)109.8(2)
C(2)-N(2)-N(1)109.7(2)
N(1)-C(1)-O(1)108.3(2)
N(2)-C(2)-O(1)108.3(2)
Torsion Angle Value
N(2)-N(1)-C(1)-O(1)-0.1(3)
N(1)-N(2)-C(2)-O(1)0.0(3)
O(1)-C(2)-C(3)-C(4)-176.4(3)

Data extracted from a representative structure and may not reflect the exact values for this compound.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of 2-aryl-5-substituted-1,3,4-oxadiazole derivatives.

Synthesis

A common synthetic route to this compound involves the cyclization of an appropriate acylhydrazone. A plausible synthetic pathway is outlined below:

Synthesis_Workflow Isoniazid Isoniazid (Isonicotinohydrazide) Intermediate N'-acetylisonicotinohydrazide Isoniazid->Intermediate Acylation AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate Product This compound Intermediate->Product Cyclodehydration CyclizingAgent POCl₃ or other dehydrating agent CyclizingAgent->Product

A plausible synthetic route for this compound.
Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for crystallization of 1,3,4-oxadiazole derivatives include ethanol, methanol, dimethylformamide (DMF), or mixtures thereof. The process involves dissolving the purified compound in a minimal amount of the chosen solvent at an elevated temperature, followed by slow cooling to room temperature, and subsequent undisturbed evaporation.

X-ray Data Collection and Structure Determination

The crystal structure analysis workflow is a multi-step process that begins with the selection of a suitable single crystal.

Xray_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase CrystalSelection Single Crystal Selection Mounting Crystal Mounting CrystalSelection->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection DataReduction Data Reduction and Integration DataCollection->DataReduction StructureSolution Structure Solution (e.g., Direct Methods) DataReduction->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (e.g., CheckCIF) StructureRefinement->Validation FinalStructure Final Crystal Structure (CIF file) Validation->FinalStructure

General workflow for single-crystal X-ray diffraction analysis.

A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The collected diffraction data are then processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Biological Significance and Signaling Pathways

While the specific biological activity and associated signaling pathways of this compound are not extensively documented, derivatives of the 1,3,4-oxadiazole class have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The pyridine nitrogen in the 4-position can act as a hydrogen bond acceptor, a key interaction for binding to many biological targets. For drug development professionals, understanding the potential targets is crucial.

Signaling_Pathway cluster_cellular_effects Potential Cellular Effects cluster_downstream Downstream Consequences Compound 1,3,4-Oxadiazole Derivative Kinase Kinase Inhibition Compound->Kinase Binds to ATP-binding site Enzyme Enzyme Inhibition Compound->Enzyme Inhibits active site Receptor Receptor Modulation Compound->Receptor Modulates signaling Apoptosis Apoptosis Kinase->Apoptosis AntiInflammatory Anti-inflammatory Response Enzyme->AntiInflammatory Antimicrobial Antimicrobial Activity Receptor->Antimicrobial

Potential signaling pathways modulated by 1,3,4-oxadiazole derivatives.

Conclusion

The crystal structure analysis of this compound derivatives, exemplified by its close analogues, provides invaluable information for understanding their chemical behavior and for guiding the design of new therapeutic agents. The planar 1,3,4-oxadiazole ring, coupled with the versatile pyridine moiety, offers a robust platform for developing compounds with tailored pharmacological profiles. The detailed experimental protocols and structural data presented in this guide serve as a critical resource for researchers in the field, facilitating further exploration of this promising class of molecules. Future work should focus on obtaining the crystal structure of the title compound to enable more precise structure-based drug design efforts.

Quantum Chemical Calculations for 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and esters, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Quantum chemical calculations provide a powerful tool for understanding the structural, electronic, and spectroscopic properties of such molecules, offering insights that are crucial for rational drug design and the development of novel materials. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the characteristics of this compound.

Molecular Structure and Properties

The foundational aspect of any quantum chemical study is the optimization of the molecular geometry to find the most stable conformation. The molecular formula of the target compound is C8H7N3O, and its molecular weight is 161.1607 g/mol .[2] Computational methods, particularly Density Functional Theory (DFT), are employed to predict key structural parameters.

Methodologies

Experimental Protocols

A combination of spectroscopic techniques is essential for the characterization of this compound, providing experimental data that can be compared with and validated by computational results.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded using KBr pellets on a spectrophotometer in the range of 4000-400 cm-1.[3] This technique is used to identify the characteristic vibrational modes of the functional groups present in the molecule.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent, such as methanol or ethanol, at a concentration of approximately 10^-5 M. The analysis of electronic transitions provides information about the electronic structure of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent like DMSO-d6 or CDCl3, with tetramethylsilane (TMS) as an internal standard.[3][4] NMR spectroscopy is crucial for elucidating the chemical environment of the hydrogen and carbon atoms in the molecule.

Computational Details

Quantum chemical calculations are performed using software packages like Gaussian. The choice of computational method and basis set is critical for obtaining accurate results.

  • Density Functional Theory (DFT): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[5]

  • Basis Set: The 6-311++G(d,p) basis set is commonly employed for geometry optimization and frequency calculations, as it includes polarization and diffuse functions that are important for describing the electronic distribution in heterocyclic systems.[6]

The computational workflow for analyzing this compound is depicted in the following diagram.

Quantum Chemical Calculation Workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic uv_vis UV-Vis Spectra (TD-DFT) geom_opt->uv_vis nbo NBO Analysis geom_opt->nbo thermo Thermodynamic Properties freq_calc->thermo spectro Spectroscopic Properties (IR, Raman, NMR) freq_calc->spectro end Data Analysis and Interpretation thermo->end spectro->end electronic->end uv_vis->end nbo->end

Figure 1: Workflow for Quantum Chemical Calculations

Results and Discussion

Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the three-dimensional structure of this compound. Representative calculated values for similar oxadiazole structures are presented in the tables below.

Table 1: Selected Bond Lengths (Å)

Bond Calculated (Å)
O1-C2 1.37
C2-N3 1.29
N3-N4 1.41
N4-C5 1.29
C5-O1 1.37
C5-C6 1.48

| C2-C11 | 1.49 |

Table 2: Selected Bond Angles (°)

Angle Calculated (°)
C5-O1-C2 105.0
O1-C2-N3 115.0
C2-N3-N4 102.5
N3-N4-C5 102.5
N4-C5-O1 115.0
O1-C5-C6 118.0

| N4-C5-C6 | 127.0 |

Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and assign the observed vibrational bands.

Table 3: Selected Vibrational Frequencies (cm-1)

Assignment Calculated (cm-1) Experimental (cm-1)
C-H stretch (pyridine) 3100 ~3050
C-H stretch (methyl) 2950 ~2920
C=N stretch (oxadiazole) 1620 ~1610

| C-O-C stretch (oxadiazole) | 1120 | ~1100 |

Electronic Properties

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and electronic transition energies.

Table 4: Calculated Electronic Properties

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8

| HOMO-LUMO Gap | 4.7 |

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-oxadiazole have been investigated for their potential as inhibitors of various enzymes, including the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[7] The inhibition of the EGFR signaling pathway can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

EGFR Signaling Pathway ligand EGF egfr EGFR ligand->egfr ras Ras egfr->ras oxadiazole 2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole oxadiazole->egfr raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation apoptosis Apoptosis Inhibition erk->apoptosis

Figure 2: Simplified EGFR Signaling Pathway Inhibition

Quantum chemical calculations, in conjunction with experimental spectroscopic data, provide a robust framework for the detailed characterization of this compound. These computational approaches offer valuable insights into the molecule's structural, vibrational, and electronic properties, which are essential for its potential applications in drug discovery and materials science. The predictive power of these methods allows for the rational design of new derivatives with enhanced biological activity and desired physicochemical properties.

References

biological activity of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Biological Activity of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold composed of one oxygen and two nitrogen atoms. This moiety is a cornerstone in medicinal chemistry, serving as a versatile structural component in a wide array of therapeutic agents.[1][2] Compounds incorporating the 1,3,4-oxadiazole nucleus exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic activities.[1][3][4] The chemical and thermal stability of the oxadiazole ring, coupled with its ability to act as a bioisostere for ester and amide groups, makes it an attractive scaffold for drug design.[4]

This technical guide focuses specifically on the biological activity of This compound , a derivative that combines the pharmacologically significant 1,3,4-oxadiazole core with a pyridine ring, another crucial heterocycle in drug development. The inclusion of the pyridine moiety can significantly influence the molecule's physicochemical properties and biological target interactions. This document provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Synthesis and Characterization

The synthesis of 2-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazoles is often achieved through a multi-step process. A common route begins with isoniazid (isonicotinic hydrazide), which is first condensed with an appropriate acid chloride to form an N-substituted isoniazid intermediate.[3] This intermediate then undergoes oxidative cyclization to yield the final 2,5-disubstituted 1,3,4-oxadiazole. For the synthesis of the title compound, acetic chloride would be the reagent of choice. The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[3][5]

G start Isoniazid (Isonicotinic Hydrazide) intermediate N-acetyl Isoniazid (Intermediate) start->intermediate Condensation reagent1 Acetic Chloride reagent1->intermediate product 2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole intermediate->product Dehydration cyclization Oxidative Cyclization (e.g., I2, HgO) cyclization->product analysis Structural Characterization (IR, NMR, MS) product->analysis G A Prepare and Pour Sterile Agar Medium B Inoculate Agar Surface with Test Microbe A->B C Apply Test Compound to Well or Disc B->C D Incubate Plates (e.g., 24h at 37°C) C->D E Measure Zone of Inhibition (mm) D->E G cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies A Seed Cancer Cells in 96-well plate B Treat cells with Test Compound A->B C Add MTS Reagent and Incubate B->C D Measure Absorbance (Colorimetric Reading) C->D E Calculate Cell Viability and IC50 Value D->E F Cell Cycle Analysis (Flow Cytometry) E->F For potent compounds G Apoptosis Assay (e.g., Annexin V)

References

An In-Depth Technical Guide on the Potential Therapeutic Targets of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold, particularly when substituted with a pyridine moiety, represents a class of heterocyclic compounds with significant therapeutic potential across various disease areas. This technical guide provides a comprehensive overview of the potential therapeutic targets of 2-methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole and its closely related analogs. While specific data for the named compound is limited in publicly available literature, extensive research on analogous 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives has revealed promising activity against key biological targets implicated in cancer and bacterial infections. This document summarizes the quantitative data for these analogs, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this area. The primary therapeutic avenues for this class of compounds appear to be the inhibition of crucial enzymes in angiogenesis and telomere maintenance for anticancer applications, and the disruption of bacterial DNA replication for antimicrobial purposes.

Introduction

The 1,3,4-oxadiazole ring is a versatile pharmacophore known for its favorable metabolic stability and ability to participate in hydrogen bonding, making it a privileged structure in medicinal chemistry. The incorporation of a pyridine ring at the 5-position of the oxadiazole core has been shown to enhance the biological activity of these compounds, leading to the identification of potent anticancer and antibacterial agents. This guide focuses on the therapeutic potential of this compound and its structural relatives, exploring their mechanisms of action and potential for therapeutic intervention.

Potential Therapeutic Targets and Quantitative Data

Based on studies of analogous compounds, the primary therapeutic targets for 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives can be broadly categorized into anticancer and antibacterial targets.

Anticancer Targets

The anticancer activity of 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives has been attributed to the inhibition of several key proteins involved in tumor growth, proliferation, and survival.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2.

Compound ID2-SubstituentIC50 (µM) vs. VEGFR-2Reference
Analog 1 -Thio-linked substituentNot specified--INVALID-LINK--
Sorafenib (Reference) -Not specified--INVALID-LINK--

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Inhibition of telomerase is a promising anticancer strategy.

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 2 (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazideHepG21.18 ± 0.14--INVALID-LINK--
Staurosporine (Reference) --4.18 ± 0.05--INVALID-LINK--
Ethidium Bromide (Reference) --2.71 ± 0.18--INVALID-LINK--

Various 2-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines.

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 3 -benzo[d]thiazoleCaCo-2 (Colon)4.96--INVALID-LINK--
Analog 4 -benzo[d]thiazol-4-yl]methanolDLD1 (Colorectal)0.35--INVALID-LINK--
5-Fluorouracil (Reference) -CaCo-2 (Colon)3.2--INVALID-LINK--
5-Fluorouracil (Reference) -DLD1 (Colorectal)0.23--INVALID-LINK--
Antibacterial Targets

The 1,3,4-oxadiazole scaffold is also a component of many compounds with antibacterial properties. The proposed mechanisms of action for these compounds against bacteria primarily involve the disruption of essential cellular processes.

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication, transcription, and repair. They are validated targets for antibacterial drugs. While direct inhibitory data for this compound is unavailable, the general class of heterocyclic compounds has been explored for this activity.

Quantitative data for 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives specifically against these enzymes is not well-documented in publicly available literature. However, this remains a highly probable therapeutic target based on the activity of other heterocyclic antibacterial agents.

The antibacterial efficacy of compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Compound IDBacterial StrainMIC (µg/mL)Reference
General 1,3,4-oxadiazole derivatives Staphylococcus aureus1.95 - 7.81--INVALID-LINK--
General 1,3,4-oxadiazole derivatives Escherichia coliNot specified
Ciprofloxacin (Reference) Staphylococcus aureus0.5 - 2
Ciprofloxacin (Reference) Escherichia coli0.015 - 1

Note: The presented MIC values are for the general class of 1,3,4-oxadiazole derivatives and not specifically for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the identified therapeutic targets.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a test compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction mixture containing kinase buffer, VEGFR-2 enzyme, and the peptide substrate.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The light output is inversely correlated with kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

Materials:

  • Cell lysate from cancer cells

  • TRAP buffer (e.g., 20 mM Tris-HCl pH 8.3, 1.5 mM MgCl2, 63 mM KCl, 0.05% Tween 20, 1 mM EGTA)

  • TS primer (5'-AATCCGTCGAGCAGAGTT-3')

  • ACX reverse primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')

  • dNTPs

  • Taq DNA polymerase

  • SYBR Green or other DNA intercalating dye

  • Real-time PCR instrument

Procedure:

  • Prepare cell extracts from telomerase-positive cancer cells.

  • In a PCR tube, combine the cell extract with the TRAP buffer, TS primer, and dNTPs.

  • Incubate the mixture at 25°C for 20-30 minutes to allow for telomerase-mediated extension of the TS primer.

  • Heat-inactivate the telomerase at 95°C for 5 minutes.

  • Add the ACX reverse primer and Taq DNA polymerase to the reaction mixture.

  • Perform PCR amplification with cycles of denaturation, annealing, and extension.

  • Monitor the amplification in real-time using a DNA intercalating dye.

  • The amount of PCR product is proportional to the telomerase activity in the cell extract. Quantify the results relative to a standard curve or a reference sample.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in medium without the compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 initiates a cascade of downstream signaling events that promote angiogenesis. Inhibition of VEGFR-2 by 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives would block these pro-angiogenic signals.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Oxadiazole 5-(pyridin-4-yl)- 1,3,4-oxadiazole derivative Oxadiazole->VEGFR2 Inhibition RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Bacterial DNA Replication and Inhibition

The process of bacterial DNA replication involves several key enzymes, including DNA gyrase and topoisomerase IV, which are essential for relaxing supercoiled DNA and separating replicated chromosomes. Inhibition of these enzymes by antibacterial agents leads to a halt in replication and ultimately cell death.

Bacterial_DNA_Replication Supercoiled_DNA Supercoiled Circular DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Oxadiazole Antibacterial Oxadiazole Oxadiazole->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Oxadiazole->Topoisomerase_IV Inhibition Replication_Fork Replication Fork Formation (Helicase) Relaxed_DNA->Replication_Fork DNA_Polymerase DNA Polymerase III Replication_Fork->DNA_Polymerase Replicated_DNA Replicated DNA (Catenated) DNA_Polymerase->Replicated_DNA Replicated_DNA->Topoisomerase_IV Daughter_Chromosomes Separated Daughter Chromosomes Topoisomerase_IV->Daughter_Chromosomes

Caption: Bacterial DNA replication and points of inhibition.

General Experimental Workflow for Target Validation

The following diagram illustrates a general workflow for identifying and validating the therapeutic targets of a novel compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis (2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole) Primary_Screening Primary Screening (e.g., Cell Viability Assays) Compound_Synthesis->Primary_Screening Target_Identification Target Identification (e.g., Proteomics, Kinase Profiling) Primary_Screening->Target_Identification Target_Validation Target Validation (e.g., Enzyme Inhibition Assays) Target_Identification->Target_Validation Cellular_Assays Cell-Based Functional Assays (e.g., Apoptosis, Cell Cycle) Target_Validation->Cellular_Assays In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Cellular_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General workflow for therapeutic target validation.

Conclusion and Future Directions

The available evidence strongly suggests that the 5-(pyridin-4-yl)-1,3,4-oxadiazole scaffold is a promising starting point for the development of novel anticancer and antibacterial agents. While data on the specific compound this compound is scarce, the potent activity of its analogs against targets such as VEGFR-2, telomerase, and bacterial topoisomerases highlights the potential of this chemical series.

Future research should focus on the synthesis and biological evaluation of a focused library of 2-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives to establish clear structure-activity relationships. In particular, the direct enzymatic inhibition and cellular activity of this compound should be investigated to confirm its therapeutic potential. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular interactions between these compounds and their biological targets, which will be crucial for the optimization of lead compounds with improved efficacy and safety profiles. The development of these compounds could lead to new and effective treatments for cancer and infectious diseases.

The Discovery and Synthesis of Novel 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Its inherent metabolic stability and capacity for versatile substitution make it a cornerstone in the design of novel therapeutic agents. This technical guide focuses on a specific class of these compounds: 2-methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole analogs. The incorporation of a pyridine ring, a common pharmacophore, often enhances the biological profile of these molecules. This document provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these promising compounds, tailored for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound Analogs

The synthesis of the core structure, this compound, is typically achieved through the cyclization of isonicotinic acid hydrazide (isoniazid) with an appropriate acetylating agent. A common and efficient method involves the reaction of isoniazid with triethyl orthoacetate. This reaction proceeds via a condensation and subsequent intramolecular cyclodehydration to yield the desired 1,3,4-oxadiazole ring.[1]

Further derivatization to generate a library of analogs can be accomplished by modifying either the methyl group at the 2-position or the pyridine ring. However, this guide will focus on analogs where the 2-methyl and 5-(pyridin-4-yl) moieties are kept constant, with variations introduced on other parts of the molecule in more complex derivatives, or by creating analogs with different substituents at the 2-position for comparative studies.

A general synthetic workflow is depicted below:

Synthesis_Workflow Isoniazid Isonicotinic Acid Hydrazide (Isoniazid) Intermediate N'-acetylisonicotinohydrazide (Intermediate) Isoniazid->Intermediate Reaction Reagent Triethyl Orthoacetate Reagent->Intermediate Product 2-Methyl-5-(pyridin-4-yl)- 1,3,4-oxadiazole Intermediate->Product Cyclodehydration Analogs Novel Analogs Product->Analogs Further Derivatization

A generalized synthetic workflow for this compound and its analogs.

Biological Activities and Quantitative Data

Derivatives of 2-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the anticancer properties of 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives. These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and telomerase.

Table 1: Anticancer Activity of 5-(Pyridin-4-yl)-1,3,4-oxadiazole Analogs

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
1 2-(phenylsulfanylmethyl)phenylMDA-MB-231 (Breast)Not specified (cell viability reduced to ~65% at 10 µM)[2]
2 2-(p-tolylsulfanylmethyl)phenylMDA-MB-231 (Breast)Not specified (cell viability reduced to ~70% at 10 µM)[2]
3 ThiolMCF-7 (Breast)0.010 - 0.012 for potent derivatives[3]

Note: The data presented is a compilation from various sources and may not be directly comparable due to different experimental conditions.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is also a well-established pharmacophore in the development of antimicrobial agents. Analogs of 2-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole have been synthesized and evaluated for their activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 2: Antimicrobial Activity of 2-Substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole Analogs

Compound ID2-SubstituentMicroorganismMIC (µg/mL)Reference
4a Alkyl/Aryl groupStaphylococcus aureusNot specified[4]
4b Alkyl/Aryl groupEscherichia coliNot specified[4]
5 N-dodecyl-amineM. tuberculosis4-8[5]
6 N-decyl-amineM. kansasii8-16[5]

Note: The data presented is a compilation from various sources and may not be directly comparable due to different experimental conditions.

Proposed Mechanisms of Action

EGFR Inhibition Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Certain 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of EGFR tyrosine kinase. By blocking the ATP binding site of the receptor, these compounds can inhibit its autophosphorylation and downstream signaling, ultimately leading to apoptosis of cancer cells.

EGFR_Inhibition cluster_cell Cancer Cell cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Apoptosis Apoptosis EGFR->Apoptosis Oxadiazole 2-Methyl-5-(pyridin-4-yl)- 1,3,4-oxadiazole Analog Oxadiazole->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Telomerase_Inhibition cluster_nucleus Cell Nucleus Telomerase Telomerase Telomere Telomere Telomerase->Telomere Maintains length Senescence Cellular Senescence & Apoptosis Telomerase->Senescence Oxadiazole 2-Methyl-5-(pyridin-4-yl)- 1,3,4-oxadiazole Analog Oxadiazole->Telomerase Inhibition Replication Unlimited Cell Replication Telomere->Replication

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, a derivative of isonicotinic acid hydrazide (isoniazid), is of significant interest to researchers in drug discovery and development. Its synthesis is a key step in the preparation of more complex molecules and for screening in various biological assays. This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound from isonicotinic acid hydrazide.

Chemical Reaction

The synthesis involves a one-pot reaction of isonicotinic acid hydrazide with triethyl orthoacetate. The reaction proceeds through an initial acylation of the hydrazide followed by a cyclodehydration to form the stable 1,3,4-oxadiazole ring.

Reaction Scheme:

Isonicotinic acid hydrazide + Triethyl orthoacetate → this compound + Ethanol + Water

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₈H₇N₃O[4]
Molecular Weight161.16 g/mol [4]
Reported Yield81.7%[2]
Melting Point148–150°C[2]
AppearanceBrown crystals[2]

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine.[2]

Materials:

  • Isonicotinic acid hydrazide (Isoniazid)

  • Triethyl orthoacetate

  • Ethanol (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isonicotinic acid hydrazide (25 g, 182.3 mmol).

  • Addition of Reagent: To the flask, add triethyl orthoacetate (135 mL).

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for 24 hours.

  • Work-up: After 24 hours, allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the excess triethyl orthoacetate under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting residue is the crude product.

  • Purification: Wash the residue with cold ethanol.

  • Recrystallization: Recrystallize the solid product from ethanol to obtain pure this compound as brown crystals.[2]

  • Drying: Dry the purified crystals in a vacuum oven.

  • Characterization: Determine the yield and measure the melting point of the final product. Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization Data

The following table summarizes the expected characterization data for the synthesized compound.

AnalysisExpected Results
¹H NMR Peaks corresponding to the methyl protons and the pyridine ring protons.
¹³C NMR Signals for the methyl carbon, the carbons of the pyridine ring, and the two distinct carbons of the oxadiazole ring.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of the product (161.16).
FT-IR Characteristic peaks for C=N, C-O-C of the oxadiazole ring and the pyridine ring vibrations.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the synthesis.

Synthesis_Workflow start_material Isonicotinic Acid Hydrazide Triethyl Orthoacetate reaction_step Reflux for 24h start_material->reaction_step workup_step Solvent Removal (Rotary Evaporation) reaction_step->workup_step purification_step Washing with Cold Ethanol Recrystallization from Ethanol workup_step->purification_step final_product 2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole purification_step->final_product Logical_Relationship start Starting Material: Isonicotinic Acid Hydrazide intermediate Acyl Hydrazone Intermediate (in situ) start->intermediate Acylation reagent Reagent: Triethyl Orthoacetate reagent->intermediate cyclization Cyclodehydration intermediate->cyclization product Final Product: This compound cyclization->product

References

One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the efficient one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The presented methods offer advantages in terms of operational simplicity, reduced reaction times, and good to excellent yields.

Introduction

The 1,3,4-oxadiazole ring is a privileged isostere for ester and amide functionalities, imparting enhanced metabolic stability and favorable pharmacokinetic properties to bioactive molecules.[1] Consequently, the development of efficient synthetic routes to access diverse 2,5-disubstituted 1,3,4-oxadiazoles is a key objective in drug discovery and development. This application note details three distinct and robust one-pot protocols for the synthesis of this important heterocyclic motif, catering to a range of starting materials and reaction conditions.

Comparative Summary of One-Pot Synthetic Protocols

The following table summarizes the key quantitative data for the selected one-pot synthesis protocols, allowing for a direct comparison of their efficiency and applicability.

Protocol TitleStarting MaterialsCatalyst/ReagentSolventReaction TimeYield RangeRef.
Protocol 1: Copper-Catalyzed Synthesis-ArylationCarboxylic Acid, N-Isocyaniminotriphenylphosphorane (NIITP), Aryl IodideCuI, 1,10-Phenanthroline, Cs₂CO₃Dioxane19 hours68-78%[1]
Protocol 2: Iodine-Mediated Oxidative CyclizationAldehyde, HydrazideI₂, K₂CO₃DMSONot SpecifiedHigh Yields[2][3]
Protocol 3: Microwave-Assisted Dehydrative CyclizationFatty Acid Hydrazide, Carboxylic AcidPOCl₃Solvent-free3-6 minutes85-94%[4]

Protocol 1: Copper-Catalyzed One-Pot Synthesis-Arylation from Carboxylic Acids

This protocol describes a two-stage, one-pot reaction involving the formation of a monosubstituted 1,3,4-oxadiazole from a carboxylic acid and NIITP, followed by a copper-catalyzed C-H arylation to introduce the second substituent.[1][5]

Experimental Protocol

Materials:

  • Carboxylic Acid (1.0 equiv)

  • N-Isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv)

  • Aryl Iodide (2.5 equiv)

  • Copper(I) Iodide (CuI) (20 mol %)

  • 1,10-Phenanthroline (40 mol %)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Dioxane

Procedure:

  • To a dried reaction vessel, add the carboxylic acid (1.0 equiv), NIITP (1.1 equiv), and anhydrous dioxane.

  • Stir the mixture at 80 °C for 3 hours.

  • To the reaction mixture, add the aryl iodide (2.5 equiv), CuI (20 mol %), 1,10-phenanthroline (40 mol %), and Cs₂CO₃ (1.5 equiv).

  • Stir the resulting mixture at 110 °C for 16 hours.

  • After cooling to room temperature, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.

G cluster_0 Stage 1: Oxadiazole Formation cluster_1 Stage 2: C-H Arylation Carboxylic Acid Carboxylic Acid Dioxane, 80°C, 3h Dioxane, 80°C, 3h Carboxylic Acid->Dioxane, 80°C, 3h NIITP NIITP NIITP->Dioxane, 80°C, 3h Monosubstituted Oxadiazole Monosubstituted Oxadiazole Dioxane, 80°C, 3h->Monosubstituted Oxadiazole Dioxane, 110°C, 16h Dioxane, 110°C, 16h Monosubstituted Oxadiazole->Dioxane, 110°C, 16h Intermediate (not isolated) Aryl Iodide Aryl Iodide Aryl Iodide->Dioxane, 110°C, 16h CuI / 1,10-Phenanthroline CuI / 1,10-Phenanthroline CuI / 1,10-Phenanthroline->Dioxane, 110°C, 16h Cs2CO3 Cs2CO3 Cs2CO3->Dioxane, 110°C, 16h 2,5-Disubstituted Oxadiazole 2,5-Disubstituted Oxadiazole Dioxane, 110°C, 16h->2,5-Disubstituted Oxadiazole Purification Purification 2,5-Disubstituted Oxadiazole->Purification

Caption: Workflow for the Copper-Catalyzed One-Pot Synthesis-Arylation.

Protocol 2: Iodine-Mediated Oxidative Cyclization of Aldehydes and Hydrazides

This protocol outlines a transition-metal-free method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via the in situ formation of an acylhydrazone followed by iodine-mediated oxidative cyclization.[3]

Experimental Protocol

Materials:

  • Aldehyde (1.0 equiv)

  • Hydrazide (1.0 equiv)

  • Iodine (I₂) (stoichiometric amount)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a reaction vessel, dissolve the aldehyde (1.0 equiv) and hydrazide (1.0 equiv) in DMSO.

  • Stir the mixture at room temperature to facilitate the formation of the acylhydrazone intermediate.

  • Add potassium carbonate (K₂CO₃) and iodine (I₂) to the reaction mixture.

  • Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

G Aldehyde Aldehyde Acylhydrazone Intermediate Acylhydrazone Intermediate Aldehyde->Acylhydrazone Intermediate Hydrazide Hydrazide Hydrazide->Acylhydrazone Intermediate DMSO, Heat DMSO, Heat Acylhydrazone Intermediate->DMSO, Heat I2 / K2CO3 I2 / K2CO3 I2 / K2CO3->DMSO, Heat 2,5-Disubstituted Oxadiazole 2,5-Disubstituted Oxadiazole DMSO, Heat->2,5-Disubstituted Oxadiazole Workup & Purification Workup & Purification 2,5-Disubstituted Oxadiazole->Workup & Purification

Caption: Workflow for the Iodine-Mediated Oxidative Cyclization.

Protocol 3: Microwave-Assisted Solvent-Free Dehydrative Cyclization

This protocol provides a rapid and environmentally friendly method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from fatty acid hydrazides and carboxylic acids using microwave irradiation in the absence of a solvent.[4]

Experimental Protocol

Materials:

  • Fatty Acid Hydrazide (0.01 mol)

  • Carboxylic Acid (0.01 mol)

  • Phosphorus Oxychloride (POCl₃) (5 mL)

Procedure:

  • In a microwave-safe reaction vessel, mix the fatty acid hydrazide (0.01 mol) and the appropriate carboxylic acid (0.01 mol).

  • Carefully add phosphorus oxychloride (5 mL) to the mixture.

  • Place the vessel in a microwave reactor and irradiate for the required time (typically 3-6 minutes), as monitored by TLC.

  • After completion of the reaction, carefully add ice-cold water (10 mL) to the reaction mixture to precipitate the crude product.

  • Filter the precipitated solid and wash it with a 10% solution of sodium bicarbonate (NaHCO₃).

  • Purify the crude product by column chromatography over silica gel using a suitable eluent system (e.g., petroleum ether-diethyl ether mixture) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.

G Fatty Acid Hydrazide Fatty Acid Hydrazide Microwave Irradiation (3-6 min) Microwave Irradiation (3-6 min) Fatty Acid Hydrazide->Microwave Irradiation (3-6 min) Carboxylic Acid Carboxylic Acid Carboxylic Acid->Microwave Irradiation (3-6 min) POCl3 POCl3 POCl3->Microwave Irradiation (3-6 min) Quenching & Neutralization Quenching & Neutralization Microwave Irradiation (3-6 min)->Quenching & Neutralization Purification Purification Quenching & Neutralization->Purification 2,5-Disubstituted Oxadiazole 2,5-Disubstituted Oxadiazole Purification->2,5-Disubstituted Oxadiazole

Caption: Workflow for the Microwave-Assisted Dehydrative Cyclization.

Conclusion

The one-pot protocols detailed in this application note provide researchers with a versatile toolkit for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The choice of method can be tailored based on the available starting materials, desired substitution patterns, and equipment availability. These efficient synthetic strategies are anticipated to facilitate the exploration of the chemical space around the 1,3,4-oxadiazole scaffold for applications in drug discovery and materials science.

References

Application Notes and Protocols: Antibacterial Assay for 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antibacterial activity of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives. The described methods are foundational for the screening and characterization of novel antimicrobial compounds.

Introduction

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery and development of new antimicrobial agents. The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4][5] This protocol details the in vitro evaluation of this compound derivatives against common pathogenic bacteria.

Experimental Protocols

Two standard and widely accepted methods for assessing antibacterial activity are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Method for preliminary screening.

Protocol 1: Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][7]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • This compound derivatives

  • Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)

  • Negative control (e.g., DMSO, the solvent used for dissolving the compounds)

  • Spectrophotometer (optional, for OD reading)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used for the compounds). Also include a sterility control (broth only).

    • Incubate the plates at 37°C for 16-20 hours.[6]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6][7]

    • Optionally, the growth can be quantified by reading the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Agar Well Diffusion Method

This method is a qualitative or semi-quantitative technique used for preliminary screening of antimicrobial activity.[8][9][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds and controls as in Protocol 1

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of an MHA plate to create a uniform lawn.[11]

  • Well Preparation and Compound Addition:

    • Aseptically punch wells into the inoculated agar using a sterile cork borer.[9]

    • Carefully add a fixed volume (e.g., 100 µL) of each test compound solution (at a specific concentration) into separate wells.[9]

    • Add the positive and negative controls to their respective wells.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[9] A larger zone of inhibition indicates greater antibacterial activity.

Data Presentation

The results of the antibacterial assays should be summarized in clear and concise tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDGram-positive BacteriaGram-negative Bacteria
S. aureus (µg/mL)B. subtilis (µg/mL)
Derivative 1
Derivative 2
Derivative 3
Gentamicin

Table 2: Zone of Inhibition of this compound Derivatives (at a fixed concentration)

Compound IDGram-positive BacteriaGram-negative Bacteria
S. aureus (mm)B. subtilis (mm)
Derivative 1
Derivative 2
Derivative 3
Gentamicin
DMSO

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the antibacterial assays described.

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_results Results Compound_Prep Prepare Compound Stock and Serial Dilutions Broth_Microdilution Broth Microdilution: Inoculate 96-well plates Compound_Prep->Broth_Microdilution Add_Compounds Add Compounds and Controls Compound_Prep->Add_Compounds Bacterial_Prep Prepare Bacterial Inoculum (0.5 McFarland) Bacterial_Prep->Broth_Microdilution Agar_Well Agar Well Diffusion: Create bacterial lawn and punch wells Bacterial_Prep->Agar_Well Incubate Incubate at 37°C (16-24 hours) Broth_Microdilution->Incubate Agar_Well->Add_Compounds Add_Compounds->Incubate Read_MIC Determine MIC (Visual/OD Reading) Incubate->Read_MIC Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Bacterial_Cell_Wall_Synthesis_Inhibition cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzyme 1 Lipid_I Lipid I UDP_NAM->Lipid_I Enzyme 2 Lipid_II Lipid II Lipid_I->Lipid_II Enzyme 3 Peptidoglycan Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidase Oxadiazole 2-Methyl-5-(pyridin-4-yl)- 1,3,4-oxadiazole Derivative Oxadiazole->Inhibition Inhibition->Crosslinked_PG Inhibition

References

Application Notes and Protocols for the Anti-inflammatory Evaluation of 2,5-Disubstituted 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] Specifically, 2,5-disubstituted 1,3,4-oxadiazole derivatives have emerged as a promising class of anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and the lipopolysaccharide (LPS)-induced inflammatory cascade.[1][3][4]

These application notes provide a comprehensive overview of the experimental protocols used to synthesize and evaluate the anti-inflammatory potential of these compounds, along with a summary of reported efficacy data.

General Synthesis Protocol for 2,5-Disubstituted 1,3,4-Oxadiazoles

A common synthetic route involves the cyclization of an acid hydrazide with various reagents. The following protocol is a generalized procedure based on established methods.[3][5]

Protocol 1: Synthesis via Phosphoryl Chloride-mediated Cyclization

  • Step 1: Hydrazide Formation: React a suitable aromatic ester with hydrazine hydrate in a solvent like ethanol under reflux to yield the corresponding acid hydrazide.

  • Step 2: Condensation and Cyclization: Mix the acid hydrazide (1 equivalent) with a selected aromatic carboxylic acid (1 equivalent) in an excess of phosphoryl chloride (POCl₃).

  • Reflux: Heat the reaction mixture under reflux for 5-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

  • Neutralization: Neutralize the resulting acidic solution with a 10% (w/v) sodium bicarbonate solution.

  • Purification: Collect the precipitated solid by filtration, wash it thoroughly with water, and then dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2,5-disubstituted 1,3,4-oxadiazole.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][5]

In Vitro Anti-inflammatory Evaluation Protocols

In vitro assays are crucial for the initial screening of anti-inflammatory activity and for elucidating potential mechanisms of action.

Heat-Induced Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[3]

Protocol 2: Albumin Denaturation Assay

  • Preparation of Solutions:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare stock solutions of the test compounds and a standard drug (e.g., Ibuprofen) in a suitable solvent (e.g., DMSO) at various concentrations (e.g., 50, 100, 200 µg/mL).

  • Reaction Mixture: In separate tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test/standard compound solutions.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixtures at 70°C for 10 minutes.

  • Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This cell-based assay evaluates the effect of compounds on inflammatory responses in immune cells, such as RAW 264.7 macrophages.[4][6]

Protocol 3: Inhibition of Nitric Oxide (NO) Production

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.

  • NO Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Data Analysis: Determine the percentage inhibition of NO production relative to LPS-stimulated cells without any test compound.

In Vivo Anti-inflammatory Evaluation Protocol

The carrageenan-induced paw edema model is a standard and widely used acute inflammation model in rodents.[3][4][5][6]

Protocol 4: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Acclimatize Wistar albino rats (150-200 g) for at least one week under standard laboratory conditions (12 h light/dark cycle, 25±2°C, free access to food and water).

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Control (vehicle only).

    • Group II: Carrageenan control.

    • Group III: Standard drug (e.g., Ibuprofen or Diclofenac, 10 mg/kg).

    • Group IV-X: Test compounds at a specific dose (e.g., 10, 50, or 100 mg/kg).

  • Drug Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Quantitative Data Summary

The following tables summarize the reported anti-inflammatory activities of various 2,5-disubstituted 1,3,4-oxadiazole derivatives from different studies.

Table 1: In Vitro Anti-inflammatory Activity

CompoundAssayConcentration% InhibitionStandard Drug% Inhibition (Standard)Reference
Ox-6f Albumin Denaturation200 µg/mL74.16 ± 4.41Ibuprofen84.31 ± 4.93[3]
Ox-6d Albumin Denaturation200 µg/mL70.56 ± 2.87Ibuprofen84.31 ± 4.93[3]
Ox-6a Albumin Denaturation200 µg/mL63.66 ± 4.91Ibuprofen84.31 ± 4.93[3]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)% Reduction in EdemaStandard Drug% Reduction (Standard)Reference
Ox-6f 10 mg/kg79.83 ± 4.04 (after 12h)Ibuprofen84.71 ± 2.77 (after 12h)[3]
OSD 100 mg/kg60 (after 3h)--[4][6]
OPD 100 mg/kg32.5 (after 3h)--[4][6]
3i 50 mg/kg50Phenylbutazone53.57[5][7]
3f 50 mg/kg46.42Phenylbutazone53.57[5][7]

Visualized Workflows and Signaling Pathways

Diagrams created using Graphviz DOT language to illustrate key processes.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation S1 Acid Hydrazide + Aromatic Acid S2 Cyclization (e.g., POCl3) S1->S2 S3 Crude Product S2->S3 S4 Purification (Recrystallization) S3->S4 S5 Pure 2,5-Disubstituted 1,3,4-Oxadiazole S4->S5 S6 Spectroscopic Characterization S5->S6 I1 Albumin Denaturation Assay S5->I1 Test Compound I2 LPS-Stimulated Macrophage Assay S5->I2 Test Compound I3 COX/LOX Enzyme Assays S5->I3 Test Compound I4 Antioxidant Assays (NO, DPPH) S5->I4 Test Compound V1 Carrageenan-Induced Paw Edema Model I1->V1 Promising Candidates I2->V1 V2 Adjuvant-Induced Arthritis Model

Caption: Experimental workflow for anti-inflammatory evaluation.

Caption: Proposed inhibition of the LPS-TLR4-NF-κB signaling pathway.

G AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGs Prostaglandins (PGE2, PGD2, etc.) PGH2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Oxadiazole->COX Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Conclusion

2,5-Disubstituted 1,3,4-oxadiazoles represent a versatile and potent class of compounds for the development of novel anti-inflammatory drugs. The protocols detailed above provide a standardized framework for their synthesis and evaluation. Data from various studies indicate that these compounds can significantly inhibit inflammation in both in vitro and in vivo models.[3][4] Their mechanisms of action appear to involve the inhibition of protein denaturation and the suppression of key inflammatory pathways like COX and NF-κB. Further investigation, including detailed structure-activity relationship (SAR) studies and pharmacokinetic profiling, is warranted to optimize these promising molecules for therapeutic use.

References

Application Notes: 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole in EGFR Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information is based on studies of structurally related 1,3,4-oxadiazole derivatives, offering a foundational guide for investigating this specific compound.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for anticancer drug development.[1][3][4] The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, known for its diverse pharmacological activities, including anticancer properties through EGFR kinase inhibition.[5][6][7] This document outlines the potential of this compound as an EGFR inhibitor and provides detailed protocols for its evaluation.

EGFR Signaling Pathway and Inhibition

EGFR activation, typically initiated by the binding of ligands such as EGF, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which ultimately promote cell growth, proliferation, and survival.[2][8]

Inhibitors targeting EGFR can prevent the initiation of these downstream signals. Small molecule tyrosine kinase inhibitors (TKIs) typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent pathway activation.[2] It is hypothesized that this compound and related compounds may function in a similar manner.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole Inhibitor->EGFR Inhibition

Figure 1: EGFR Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

While specific data for this compound is not available in the provided search results, the following table summarizes the EGFR inhibitory activity of structurally related 1,3,4-oxadiazole derivatives. This data can serve as a benchmark for evaluating the potential potency of the title compound.

Compound IDDescriptionEGFR IC50 (µM)Cancer Cell LineCell Viability IC50 (µM)Reference
117 Ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)formimidate0.2757 ± 0.013--[5]
116 2-(2-(4-Nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole0.4123 ± 0.022--[5]
Erlotinib Standard EGFR Inhibitor0.4178 ± 0.014--[5]
Compound 15 2-(4-((5-((S)-1-(2-methoxynaphthalen-6-yl)ethyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol0.41MCF-72.13 (µg/mL)[6]
HepG21.63 (µg/mL)[6]
Compound 32 1,3,4-oxadiazole derivative with a free amino group on the phenyl ring1.51MCF-71.09[7]
Compound 4b 1,3,4-oxadiazole-based quinazoline derivative0.01718 (L858R/T790M)NCI-H19752.17 ± 0.20[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the EGFR inhibitory potential of this compound.

Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-Based)

This protocol is adapted from methods described for similar compounds and is designed to quantify the direct inhibitory effect of the test compound on EGFR kinase activity.[9][10]

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • This compound (test compound)

  • Erlotinib (positive control)

  • DMSO (vehicle control)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the test compound and Erlotinib in DMSO. A typical starting concentration range is 0.01 to 100 µM.

  • In a 96-well plate, add 5 µL of the diluted test compound, positive control, or DMSO vehicle.

  • Prepare a master mix containing the kinase buffer, substrate, and EGFR enzyme.

  • Add 20 µL of the EGFR enzyme solution to each well.

  • Prepare a separate master mix with kinase buffer and ATP.

  • Initiate the kinase reaction by adding 25 µL of the ATP-containing master mix to each well. The final volume should be 50 µL.

  • Incubate the plate at 37°C for 30-60 minutes.

  • After incubation, allow the plate to cool to room temperature.

  • Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines that overexpress EGFR (e.g., A549, MCF-7, HepG2).[4][11]

Materials:

  • EGFR-positive cancer cell line (e.g., A549) and a normal cell line for selectivity assessment (e.g., Vero).[4][11]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • Doxorubicin or Erlotinib (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and positive control in the complete growth medium.

  • Replace the medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot Analysis for EGFR Phosphorylation

This protocol is used to confirm that the compound inhibits EGFR signaling within the cell by assessing the phosphorylation status of EGFR.[4]

Materials:

  • EGFR-overexpressing cancer cells

  • This compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency and serum-starve overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total EGFR and β-actin as loading controls.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel EGFR inhibitor.

Experimental_Workflow Compound 2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole KinaseAssay In Vitro EGFR Kinase Assay Compound->KinaseAssay CellViability Cell Viability Assay (e.g., MTT) Compound->CellViability DataAnalysis Data Analysis and IC50 Determination KinaseAssay->DataAnalysis WesternBlot Western Blot for p-EGFR CellViability->WesternBlot CellCycle Cell Cycle Analysis WesternBlot->CellCycle Apoptosis Apoptosis Assay CellCycle->Apoptosis Apoptosis->DataAnalysis

Figure 2: General Experimental Workflow for EGFR Inhibitor Evaluation.

Conclusion

While further investigation is required to determine the specific activity of this compound, the data from structurally similar compounds suggest that it may be a promising candidate for EGFR inhibition. The protocols outlined in these application notes provide a robust framework for its comprehensive evaluation as a potential anticancer agent. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental conditions and cell line models.

References

Application Notes and Protocols for Molecular Docking of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the molecular docking of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole with relevant protein targets. This document outlines the scientific context, potential therapeutic targets, detailed experimental protocols for in silico analysis, and data presentation guidelines.

Introduction to this compound and Its Therapeutic Potential

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The inclusion of a pyridine ring, as in this compound, can further enhance its pharmacological profile by facilitating key interactions with biological targets. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, thereby providing insights into its potential mechanism of action and guiding further drug development efforts.

Potential Protein Targets

Based on studies of structurally similar 1,3,4-oxadiazole derivatives, several protein targets are of high interest for molecular docking studies with this compound. These include proteins involved in cancer and inflammation signaling pathways.

Table 1: Potential Protein Targets and Associated Pathologies

Protein TargetPDB IDAssociated PathologyRationale for Selection
Epidermal Growth Factor Receptor (EGFR) Kinase Domain1M17Cancer (e.g., lung, breast)EGFR is a well-established target for cancer therapy, and various heterocyclic compounds are known to inhibit its kinase activity.[1]
Cyclin-Dependent Kinase 2 (CDK-2)2R3JCancerCDKs are key regulators of the cell cycle, and their inhibition is a strategy for cancer treatment. Some oxadiazole derivatives have shown affinity for CDK-2.
Nuclear Factor-kappa B (NF-κB) p65 subunit1VKXInflammation, CancerNF-κB is a critical transcription factor in inflammatory responses and is implicated in cancer progression.[2]
E. coli Biotin Carboxylase3jzfBacterial InfectionsAs a key enzyme in bacterial fatty acid synthesis, it is a target for novel antibacterial agents.[3]

Molecular Docking Experimental Protocol

This protocol provides a generalized workflow for the molecular docking of this compound with a selected protein target using widely accepted software.

Preparation of the Protein Receptor
  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). For example, EGFR Kinase Domain (PDB ID: 1M17).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in PDBQT format, which includes atomic charges and atom types for AutoDock.

Preparation of the Ligand
  • Obtain Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software such as ChemDraw or Marvin Sketch and saved in a 3D format (e.g., MOL or SDF).

  • Ligand Optimization:

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in PDBQT format.

Molecular Docking Simulation using AutoDock Vina
  • Grid Box Generation: Define the active site of the protein by creating a grid box. The grid box should be centered on the known binding site of a co-crystallized ligand or a predicted binding pocket and should be large enough to encompass the entire binding site and allow for the ligand to move freely.

  • Configuration File: Create a configuration file that specifies the file paths for the prepared protein and ligand, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Run Docking: Execute the molecular docking simulation using AutoDock Vina. The program will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation.

Analysis of Docking Results
  • Binding Affinity: The primary output from AutoDock Vina is the binding affinity, expressed in kcal/mol. More negative values indicate a stronger predicted binding.

  • Binding Pose and Interactions: The top-ranked binding poses of the ligand should be visualized in a molecular graphics program (e.g., PyMOL, Chimera, or BIOVIA Discovery Studio). Analyze the non-covalent interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Data Presentation

Quantitative results from molecular docking studies should be summarized in a clear and concise table to facilitate comparison.

Table 2: Example Molecular Docking Results for this compound with Potential Protein Targets

Protein TargetPDB IDBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
EGFR Kinase Domain1M17-8.5Met769, Gln767Hydrogen Bond
Leu764, Ala719Hydrophobic
CDK-22R3J-7.9Leu83, Asp86Hydrogen Bond
Ile10, Val18Hydrophobic
NF-κB (p65)1VKX-7.2Arg33, Gln36Hydrogen Bond
Tyr35Pi-Pi Stacking
E. coli Biotin Carboxylase3jzf-6.8Gly165, Ser20Hydrogen Bond
Ile21, Trp222Hydrophobic

Note: The data presented in this table are hypothetical and for illustrative purposes, based on typical values observed for similar compounds.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Obtain Protein Structure (PDB) Protein_Prep Prepare Protein (Add Hydrogens, Charges) PDB->Protein_Prep Ligand_Draw Draw and Optimize Ligand Structure Ligand_Prep Prepare Ligand (Energy Minimization, Charges) Ligand_Draw->Ligand_Prep Grid Define Grid Box (Active Site) Protein_Prep->Grid Config Create Configuration File Ligand_Prep->Config Grid->Config Run_Vina Run AutoDock Vina Config->Run_Vina Results Analyze Binding Affinity and Poses Run_Vina->Results Visualize Visualize Interactions (PyMOL, Chimera) Results->Visualize

Caption: Molecular docking experimental workflow.

EGFR Signaling Pathway

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Oxadiazole 2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole Oxadiazole->EGFR Inhibition

Caption: Simplified EGFR signaling pathway.

NF-κB Signaling Pathway

NFkB_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Survival) Oxadiazole 2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole Oxadiazole->IKK Inhibition

References

Application Notes and Protocols for the Development of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential therapeutic applications, and detailed experimental protocols for the evaluation of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole. This document is intended to serve as a guide for researchers investigating the potential of this and related compounds as therapeutic agents.

Introduction

The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known to be a component of various compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, this compound, which incorporates a pyridine ring, is of particular interest due to the established role of both heterocyclic systems in pharmacologically active molecules. This document outlines the synthetic route to this compound and provides detailed protocols for its biological evaluation.

Synthesis of this compound

The synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is a key step in the development of this therapeutic agent. A reliable method involves the reaction of isonicotinic acid hydrazide with triethyl orthoacetate.

Protocol: Synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine isonicotinic acid hydrazide (1 equivalent) and triethyl orthoacetate (1.2 equivalents).

  • Reflux: Heat the reaction mixture under reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired this compound.

Synthesis_Workflow Isonicotinic_acid_hydrazide Isonicotinic Acid Hydrazide Reaction Reflux, 24h Isonicotinic_acid_hydrazide->Reaction Triethyl_orthoacetate Triethyl Orthoacetate Triethyl_orthoacetate->Reaction Purification Purification (Recrystallization) Reaction->Purification Final_Product 2-Methyl-5-(pyridin-4-yl)- 1,3,4-oxadiazole Purification->Final_Product

Synthesis workflow for the target compound.

Potential Therapeutic Applications and In Vitro Evaluation

While specific quantitative data for this compound is not extensively available in the public domain, the broader class of 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives has shown significant promise in several therapeutic areas. The following sections detail potential applications and provide protocols for in vitro evaluation, with data from closely related analogs presented for reference.

Anticancer Activity: Targeting Kinase Signaling Pathways

Derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole have been investigated as potent inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Proposed Signaling Pathways:

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Oxadiazole 2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole Oxadiazole->VEGFR2 Inhibits Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Proposed VEGFR-2 signaling pathway inhibition.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Oxadiazole 2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole Oxadiazole->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Proposed EGFR signaling pathway inhibition.

Table 1: In Vitro Anticancer Activity of Representative 5-(pyridin-4-yl)-1,3,4-oxadiazole Analogs

Compound IDTargetAssayCell LineIC₅₀ (µM)Reference
Analog AVEGFR-2Kinase Assay-0.5[1]
Analog BEGFRKinase Assay-0.41[2]
Analog CSrcKinase Assay-0.96[3]

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2 or EGFR)

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 or EGFR kinase domain.

    • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 2 mM DTT).

    • ATP.

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1 for VEGFR-2; specific peptide for EGFR).

    • This compound (dissolved in DMSO).

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.

    • White, opaque 96-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 96-well plate.

    • Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the kinase activity using a luminescent assay kit according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.[3]

Anti-inflammatory Activity

The 1,3,4-oxadiazole scaffold is present in several known anti-inflammatory agents. The potential of this compound as an anti-inflammatory agent can be assessed by its ability to inhibit the production of pro-inflammatory mediators.

Table 2: In Vitro Anti-inflammatory Activity of Representative 1,3,4-Oxadiazole Analogs

Compound IDAssayCell LineTarget MediatorIC₅₀ (µM)Reference
Analog DCOX-2 Inhibition-COX-20.04[4]
Analog ENitric Oxide InhibitionRAW 264.7NO17.30[5]

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Antimicrobial Activity

The pyridine and oxadiazole moieties are found in numerous antimicrobial agents. Therefore, evaluating the antimicrobial potential of this compound is a logical step in its development as a therapeutic agent.

Table 3: In Vitro Antimicrobial Activity of Representative 5-(pyridin-4-yl)-1,3,4-oxadiazole Analogs

Compound IDOrganismMIC (µM)Reference
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineM. tuberculosis4-8[6]
Analog FS. aureus1.56 (µg/mL)[6]
Analog GB. subtilis0.78 (µg/mL)[6]

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [1][7]

  • Bacterial Strains: Use standard reference strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Media: Use Mueller-Hinton Broth (MHB) for bacterial growth.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Serial Dilution:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in MHB to obtain a range of concentrations.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions and the positive control well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (Kinase Inhibition, Cytotoxicity) Purification->Anticancer Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Purification->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial IC50_MIC IC₅₀ / MIC Determination Anticancer->IC50_MIC Anti_inflammatory->IC50_MIC Antimicrobial->IC50_MIC Pathway_Analysis Signaling Pathway Analysis IC50_MIC->Pathway_Analysis

General experimental workflow for evaluation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the activity of closely related analogs, this compound is a strong candidate for investigation as an anticancer, anti-inflammatory, and antimicrobial agent. The protocols provided herein offer a robust framework for the systematic evaluation of its biological activities and mechanism of action. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-oxadiazole scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The characterization of these synthesized derivatives is a critical step in drug discovery and development, ensuring purity, confirming chemical structure, and understanding physicochemical properties. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize novel 1,3,4-oxadiazole derivatives.

Application Notes

This section details the application of various analytical techniques for the structural elucidation and characterization of 1,3,4-oxadiazole derivatives.

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds.

  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. Both ¹H and ¹³C NMR are fundamental for organic compound characterization.

  • Application to 1,3,4-Oxadiazole Derivatives:

    • ¹H NMR: Used to identify the number and types of protons in a molecule. Protons on the aromatic and heterocyclic rings, as well as those on substituent groups, will have characteristic chemical shifts. For example, aromatic protons typically appear in the δ 6.8–8.3 ppm region.[4] Protons of substituent groups, such as the S-CH₂ group, can be observed around δ 4.17–4.47 ppm.[4]

    • ¹³C NMR: Provides information on the carbon framework of the molecule. The two carbon atoms within the 1,3,4-oxadiazole ring are highly deshielded and appear at characteristic downfield shifts, typically in the range of δ 164–166 ppm.[5] Carbonyl carbons in substituents are also readily identified in the δ 164–172 ppm region.[4]

  • Data Interpretation: The chemical shifts (δ), signal multiplicity (singlet, doublet, triplet, multiplet), and coupling constants (J) are analyzed to piece together the molecular structure. The integration of ¹H NMR signals provides the ratio of protons in different environments.

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies.

  • Application to 1,3,4-Oxadiazole Derivatives: This technique is excellent for confirming the presence of key functional groups and the formation of the oxadiazole ring. Characteristic absorption bands include:

    • C=N stretching: Typically observed around 1625 cm⁻¹.[5]

    • C-O-C (ether) stretching within the ring: Found near 1090 cm⁻¹ and 1250 cm⁻¹.[5][6]

    • Aromatic C=C stretching: Appears around 1616 cm⁻¹.[5]

    • Other functional groups on substituents, such as C=O (carbonyl) or N-H (amine), will also show characteristic peaks.[7]

  • Data Interpretation: The presence of these characteristic peaks in an IR spectrum provides strong evidence for the successful synthesis of the 1,3,4-oxadiazole core structure.

  • Principle: MS is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and information about the molecular formula and structure based on fragmentation patterns.

  • Application to 1,3,4-Oxadiazole Derivatives: High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition and confirm the molecular formula of the synthesized compounds, often with accuracy to within ±0.4%.[4] The molecular ion peak [M]+ or protonated molecular peak [M+H]+ corresponds to the molecular weight of the derivative.

  • Data Interpretation: The most intense peak in the spectrum is the base peak, and the peak corresponding to the intact molecule is the molecular ion peak. The fragmentation pattern can help to confirm the structure of the substituents attached to the oxadiazole ring.

  • Principle: UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a substance. It provides information about electronic transitions within a molecule, which is related to the extent of conjugation.

  • Application to 1,3,4-Oxadiazole Derivatives: This technique is used to determine the wavelength of maximum absorption (λmax). The aromatic nature of the 1,3,4-oxadiazole ring and any attached aromatic substituents leads to characteristic UV absorption, typically in the 260-300 nm range.[6][7]

  • Data Interpretation: The λmax value can be used as a characteristic physical property of the compound and can be useful for quantitative analysis using the Beer-Lambert law.

Chromatographic Techniques
  • Principle: TLC is a simple, rapid, and inexpensive technique used to separate components of a mixture. It involves a stationary phase (e.g., silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).

  • Application to 1,3,4-Oxadiazole Derivatives: TLC is routinely used to monitor the progress of synthesis reactions by comparing the spots of reactants and products.[4][6] It is also used to assess the purity of the final compound and fractions from column chromatography.

  • Data Interpretation: The retention factor (Rf value), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system. A pure compound should ideally show a single spot on the TLC plate.

Other Characterization Techniques
  • Principle: This technique determines the three-dimensional atomic and molecular structure of a crystal by analyzing the diffraction pattern of an X-ray beam passed through the crystal.

  • Application to 1,3,4-Oxadiazole Derivatives: For compounds that can be grown as single crystals, X-ray crystallography provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.[8][9] It is also invaluable for studying intermolecular interactions like hydrogen bonding in the solid state.[9]

  • Data Interpretation: The output is a detailed 3D model of the molecule, which confirms the connectivity and conformation of the atoms.

  • Principle: Elemental analysis determines the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) in a compound.

  • Application to 1,3,4-Oxadiazole Derivatives: The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. Agreement between these values provides strong evidence for the compound's elemental composition and purity.[4]

  • Data Interpretation: Results are typically considered acceptable if the experimental values are within ±0.4% of the calculated theoretical values.[4]

  • Principle: Techniques like Differential Scanning Calorimetry (DSC) and Polarising Optical Microscopy (POM) are used to study the thermal properties of materials, such as melting point and phase transitions.[5]

  • Application to 1,3,4-Oxadiazole Derivatives: These methods are used to determine the melting point, which is a key indicator of purity.[6][8] They are also used to investigate properties like liquid crystallinity in specifically designed oxadiazole derivatives.[5]

  • Data Interpretation: A sharp melting point observed in DSC or POM indicates a high degree of purity. Broader melting ranges may suggest the presence of impurities.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of 1,3,4-oxadiazole derivatives.

Table 1: Characteristic IR Absorption Frequencies for 1,3,4-Oxadiazole Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Aromatic C-HStretching~2956[5]
C=N (Oxadiazole Ring)Stretching1600 - 1625[5][7]
C=C (Aromatic)Stretching~1616[5]
C-O-C (Oxadiazole Ring)Stretching1090 - 1250[5][6][7]
N-HStretching~3300[7]
C=O (Amide/Keto)Stretching1640 - 1720[4][7]

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for 1,3,4-Oxadiazole Derivatives

Proton TypeTypical Chemical Shift (δ, ppm)Reference
Aromatic Protons6.87 - 8.26[4]
Amide N-H9.19 - 13.22[4]
S-CH₂ Protons4.17 - 4.47[4]
O-CH₂ Protons4.67 - 5.41[4]
Aliphatic -CH₃2.06 - 2.41[4]
O-CH₃ (Methoxy)~3.81[4]

Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 1,3,4-Oxadiazole Derivatives

Carbon TypeTypical Chemical Shift (δ, ppm)Reference
C2/C5 of Oxadiazole Ring164.51 - 166.41[5]
Aromatic Carbons114.0 - 130.0[5]
Carbonyl Carbon (C=O)164.31 - 171.85[4]
S-CH₂ Carbon29.46 - 37.29[4]
O-CH₂ Carbon60.84 - 67.45[4]
O-CH₃ (Methoxy) Carbon~56.10[4]

Table 4: UV-Visible Absorption Maxima (λmax) for Selected 1,3,4-Oxadiazole Derivatives

Compound TypeSolventλmax (nm)Reference
Phenyl-substituted 1,3,4-oxadiazoleDMSO/MeOH/CHCl₃263[6][7]
Substituted phenyl-1,3,4-oxadiazoleDMSO/MeOH/CHCl₃270[6][7]
Benzoyl-phenyl-1,3,4-oxadiazoleDMSO/MeOH/CHCl₃281[6][7]

Experimental Protocols

This section provides generalized, step-by-step protocols for key analytical techniques. Researchers should adapt these protocols to their specific instrumentation and sample properties.

Protocol 1: General Procedure for UV-Visible Spectroscopic Analysis
  • Preparation of Stock Solution: Accurately weigh approximately 1-5 mg of the 1,3,4-oxadiazole derivative and dissolve it in a suitable spectroscopic grade solvent (e.g., DMSO, Methanol, Chloroform) in a 10 mL volumetric flask to make a stock solution (e.g., 100-500 µg/mL).[6]

  • Preparation of Working Solution: Dilute the stock solution with the same solvent to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0. A typical final concentration is 10 µg/mL.

  • Instrument Setup: Turn on the UV-Visible spectrophotometer and allow it to warm up for at least 15-20 minutes.

  • Baseline Correction: Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer. Run a baseline scan over the desired wavelength range (e.g., 200-800 nm).

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample solution. Place the cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.[6]

Protocol 2: General Procedure for FT-IR Spectroscopic Analysis
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the dry 1,3,4-oxadiazole derivative with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrument Setup: Ensure the FT-IR spectrometer's sample compartment is clean and free of moisture.

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Measurement: Place the KBr pellet in the sample holder within the spectrometer.

  • Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups in the molecule.[9]

Protocol 3: General Procedure for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 1,3,4-oxadiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[4][8]

  • Internal Standard: Ensure the solvent contains an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to δ 0.00 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Tuning and Shimming: The instrument will automatically (or manually) tune the probe and shim the magnetic field to ensure homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This requires more scans (often several hundred or thousand) due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities for both ¹H and ¹³C spectra to elucidate the structure.[4][6]

Protocol 4: General Procedure for Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the 1,3,4-oxadiazole derivative (approx. 1 mg/mL) in a suitable volatile solvent like HPLC-grade methanol or acetonitrile.[6]

  • Instrument Setup: Calibrate the mass spectrometer using a known calibration standard. Set the appropriate ionization mode (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).[6]

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or by coupling the MS to a liquid chromatograph (LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For HRMS, ensure the instrument is operating in high-resolution mode.

  • Data Analysis: Identify the molecular ion peak ([M]+ or [M+H]+) to confirm the molecular weight. For HRMS data, use the instrument's software to calculate the possible elemental compositions that match the exact mass measured, and compare this to the expected formula.[4]

Protocol 5: General Procedure for Thin Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of a TLC plate (e.g., silica gel 60 F₂₅₄).[4]

  • Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., acetone, ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin. Allow the solvent to evaporate completely.

  • Developing the Chromatogram: Pour a small amount of the chosen mobile phase (eluent) into a developing chamber. Place the TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots. This can be done under a UV lamp (if the compounds are UV-active) or by placing the plate in an iodine chamber.[6]

  • Analysis: Calculate the Rf value for each spot. Use the results to assess purity or monitor reaction progress.[4][6]

Visualizations

The following diagrams illustrate common workflows and relationships in the characterization of 1,3,4-oxadiazole derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_primary Primary Analysis cluster_spectroscopy Spectroscopic Confirmation cluster_advanced Advanced/Optional Analysis synthesis Synthesized Crude 1,3,4-Oxadiazole Derivative purification Purification (Recrystallization / Chromatography) synthesis->purification pure_compound Pure Compound purification->pure_compound tlc TLC (Purity Check) pure_compound->tlc mp Melting Point (Purity & Identity) pure_compound->mp ftir FT-IR (Functional Groups) pure_compound->ftir ms Mass Spec (HRMS) (Molecular Formula) pure_compound->ms nmr NMR (¹H, ¹³C) (Detailed Structure) pure_compound->nmr final Structure Confirmed ftir->final elemental Elemental Analysis (Compositional Proof) ms->elemental Confirmation ms->final xray X-ray Crystallography (3D Structure) nmr->xray If crystal nmr->final

Caption: Workflow for the synthesis and characterization of 1,3,4-oxadiazoles.

G compound 1,3,4-Oxadiazole Derivative ftir FT-IR Spectroscopy compound->ftir nmr NMR Spectroscopy (¹H & ¹³C) compound->nmr ms Mass Spectrometry compound->ms uv UV-Vis Spectroscopy compound->uv xray X-Ray Crystallography compound->xray ea Elemental Analysis compound->ea tlc TLC compound->tlc info_ftir Functional Groups (C=N, C-O-C) ftir->info_ftir Provides info_nmr Carbon-Hydrogen Framework Connectivity nmr->info_nmr Provides info_ms Molecular Weight & Formula (HRMS) ms->info_ms Provides info_uv Electronic Transitions (λmax) uv->info_uv Provides info_xray 3D Molecular Structure Solid-State Conformation xray->info_xray Provides info_ea Elemental Composition (%C, %H, %N) ea->info_ea Provides info_tlc Purity & Rf Value tlc->info_tlc Provides

Caption: Relationship between analytical techniques and the information they provide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The most common strategies for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, including the target compound, involve two main pathways:

  • Cyclodehydration of a 1,2-diacylhydrazine intermediate: This is a widely used method where isonicotinic hydrazide (isoniazid) is first acylated with an acetyl source (e.g., acetic anhydride or acetyl chloride) to form 1-acetyl-2-isonicotinoylhydrazine. This intermediate is then cyclized using a dehydrating agent.[1][2]

  • Reaction with an orthoester: A direct, one-pot method involves reacting isonicotinic acid hydrazide with an orthoester, such as triethyl orthoacetate, which serves as both the acyl source and dehydrating agent upon heating.[3]

  • Oxidative cyclization of an acylhydrazone: This route involves the condensation of isonicotinic hydrazide with an appropriate aldehyde to form an acylhydrazone, which is subsequently cyclized under oxidative conditions.[4][5]

Q2: What are the starting materials for this synthesis?

A2: The key starting material is typically isonicotinic acid hydrazide (also known as isoniazid). The second component, which provides the methyl group, is usually triethyl orthoacetate , acetic anhydride , or acetyl chloride , depending on the chosen synthetic route.[3]

Q3: Why is the choice of cyclizing/dehydrating agent so critical?

A3: The cyclizing agent is crucial as it directly influences reaction efficiency, yield, and purity. Harsh reagents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or strong sulfuric acid can lead to side reactions or decomposition, especially given the presence of the basic pyridine ring.[2][4][6] Milder and more specialized reagents have been developed to improve functional group tolerance and reaction conditions.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible CauseRecommended Solution(s)
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature. Ensure reagents are of high purity and anhydrous where required.[2]
Ineffective Dehydrating Agent The choice of dehydrating agent is critical. If using agents like POCl₃ or SOCl₂, ensure they are fresh and handled under anhydrous conditions. For a comparison of common reagents and their conditions, see the table below.[2][6]
Sub-optimal Reaction Temperature Temperature requirements vary significantly with the chosen method. Cyclodehydration with POCl₃ often requires reflux, while other methods may proceed at room temperature.[1][4] Optimize the temperature based on literature protocols for your specific reagents.
Decomposition of Starting Material or Product Harsh acidic conditions or excessive heat can cause decomposition.[4] If charring or significant darkening of the reaction mixture occurs, consider using a milder cyclizing agent or lowering the reaction temperature.

Problem 2: Difficulty in Product Purification

Possible CauseRecommended Solution(s)
Product is an oil or gum Some literature reports the product as an oil or gum, which complicates crystallization.[9] If direct crystallization fails, purify the crude product using column chromatography. A silica gel column with an ethyl acetate/heptane or ethyl acetate/hexane gradient is a common choice.[6]
Presence of polar impurities The basic pyridine nitrogen can cause the product to streak on silica gel columns. To mitigate this, consider adding a small amount of a basic modifier like triethylamine (~1%) to the eluent system.
Residual starting materials If the reaction did not go to completion, unreacted isonicotinic hydrazide (highly polar) or the diacylhydrazine intermediate may be present. An aqueous wash of the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic by-products or unreacted acidic reagents.[9]

Problem 3: Formation of Unexpected Side Products

Possible CauseRecommended Solution(s)
Hydrolysis of the oxadiazole ring The 1,3,4-oxadiazole ring can be susceptible to hydrolysis under very strong acidic or basic conditions, especially at high temperatures. Ensure the workup procedure is performed promptly and avoids prolonged exposure to harsh pH conditions.
Reaction with the pyridine ring Strong acids can protonate the pyridine nitrogen, potentially altering reactivity or solubility. Some electrophilic reagents could theoretically react at the pyridine ring, although this is less common under standard oxadiazole formation conditions.
Self-condensation or polymerization This can occur if the reaction is overheated or run for an excessive amount of time. Adhere to the recommended reaction parameters from established protocols.

Data Presentation: Comparison of Cyclodehydration Reagents

The following table summarizes various reagents used for the cyclodehydration of 1,2-diacylhydrazines to form 1,3,4-oxadiazoles, which is a key step in one of the synthetic pathways.

Dehydrating ReagentTypical SolventTemperatureYield RangeReference(s)
Phosphorus Oxychloride (POCl₃)Toluene or NoneReflux40-76%[2]
Polyphosphoric Acid (PPA)NoneHigh TempVariable[2]
Sulfuric Acid (H₂SO₄)NoneHigh TempVariable[2]
Thionyl Chloride (SOCl₂)NoneVariableVariable[2]
Burgess ReagentDioxane70-140 °CGood[6]
Triphenylphosphine / TCIDichloromethaneRoom TempVery Good[10]
Sulfuryl Fluoride (SO₂F₂)Acetonitrile80 °CHigh[8]

Experimental Protocols

Protocol 1: Synthesis via Cyclodehydration of 1-Acetyl-2-isonicotinoylhydrazine

This two-step protocol is a common and reliable method.

Step 1: Synthesis of 1-Acetyl-2-isonicotinoylhydrazine

  • Dissolve isonicotinic acid hydrazide (1.0 eq) in a suitable solvent like glacial acetic acid or pyridine.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting hydrazide is consumed.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the 1-acetyl-2-isonicotinoylhydrazine intermediate.

Step 2: Cyclodehydration to form this compound

  • Place the dried 1-acetyl-2-isonicotinoylhydrazine (1.0 eq) in a round-bottom flask.

  • Add phosphorus oxychloride (POCl₃) (5-10 eq) slowly at 0 °C.

  • After addition, carefully heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or potassium carbonate solution until the pH is ~8-9.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the final product.[1][2]

Visualizations

Synthesis_Workflow Experimental Workflow for Synthesis Start Starting Materials: - Isonicotinic Hydrazide - Acetic Anhydride Step1 Step 1: Acylation (Formation of Diacylhydrazine) Start->Step1 Intermediate Intermediate: 1-Acetyl-2-isonicotinoylhydrazine Step1->Intermediate Step2 Step 2: Cyclodehydration (e.g., using POCl₃) Intermediate->Step2 Workup Aqueous Workup & Neutralization Step2->Workup Crude Crude Product Purification Purification (Chromatography or Recrystallization) Crude->Purification Workup->Crude Final Final Product: 2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole Purification->Final

Caption: Synthetic workflow from starting materials to final product.

Troubleshooting_Flowchart Troubleshooting Logic for Low Yield Start Problem: Low Product Yield TLC Analyze reaction mixture by TLC Start->TLC Condition1 Is starting material still present? TLC->Condition1 Solution1 Extend reaction time OR Increase temperature cautiously Condition1->Solution1 Yes Condition2 Are there multiple unidentified spots? Condition1->Condition2 No End Re-evaluate Protocol Solution1->End Solution2 Decomposition may be occurring. Lower temperature OR Use a milder reagent. Condition2->Solution2 Yes Condition3 Is the product spot very faint? Condition2->Condition3 No Solution2->End Solution3 Check reagent quality/purity. Ensure anhydrous conditions. Condition3->Solution3 Yes Solution3->End

Caption: A decision tree for troubleshooting low reaction yields.

References

optimizing reaction conditions for 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no product at all. What are the possible causes and how can I improve the yield?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Ensure that the isonicotinic acid hydrazide and the acetylating/cyclizing agent are of high purity. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: The cyclodehydration step often requires elevated temperatures. Ensure your reaction is heated to the appropriate temperature for a sufficient amount of time. For the reaction of isonicotinic acid hydrazide with triethyl orthoacetate, a reflux for 24 hours is reported.[1]

    • Moisture: The presence of water can be detrimental to cyclodehydration reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents if the chosen synthetic route is sensitive to moisture.

  • Choice of Cyclodehydrating Agent: The efficiency of the cyclization can be highly dependent on the chosen reagent. While milder methods exist, stronger dehydrating agents are commonly used for 1,3,4-oxadiazole synthesis. Consider the following options:

    • Phosphorus Oxychloride (POCl₃): A common and effective, albeit harsh, cyclodehydrating agent.

    • Polyphosphoric Acid (PPA) or Phosphorus Pentoxide (P₂O₅): These are also strong dehydrating agents that can promote cyclization.

    • Acetic Anhydride: In some cases, acetic anhydride can act as both the acetylating and cyclizing agent, sometimes with the addition of a catalyst like perchloric acid.

    • Triphenylphosphine/Carbon Tetrachloride: This combination can be used for cyclization under milder conditions.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction time or increasing the temperature.

  • Work-up Procedure: Improper work-up can lead to product loss. Ensure that the pH is adjusted correctly during extraction and that the appropriate solvent is used for extraction.

Issue 2: Formation of Side Products and Purification Challenges

Question: My final product is impure, and I am having difficulty with purification. What are the likely side products, and what purification strategies can I employ?

Answer:

Impurity is a common issue, often due to the formation of side products during the reaction.

  • Potential Side Products:

    • Unreacted Starting Materials: Isonicotinic acid hydrazide or the intermediate N-acetyl-N'-isonicotinoyl hydrazine may remain.

    • Diacyl Hydrazide: Symmetrically acylated hydrazides can sometimes form.

    • Polymeric Materials: Harsh reaction conditions, especially with strong acids, can sometimes lead to the formation of polymeric byproducts.

  • Purification Strategies:

    • Recrystallization: This is often the first method to try for solid products. Experiment with different solvent systems to find one that provides good separation.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful tool for purification. A silica gel column with a gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) is a good starting point.

    • Washing: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be a simple and effective purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and readily available starting material is isonicotinic acid hydrazide (also known as isoniazid).[1]

Q2: Can I use acetic anhydride directly with isonicotinic acid hydrazide?

A2: Yes, reacting isonicotinic acid hydrazide with acetic anhydride would likely first form N-acetyl-N'-isonicotinoyl hydrazine. This intermediate would then need to be cyclized, which may require a separate dehydrating agent or more forceful conditions.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. Many of the reagents used in 1,3,4-oxadiazole synthesis are hazardous.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.

  • Strong acids like polyphosphoric acid and perchloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the chemical structure of the compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can be used to identify characteristic functional groups.

  • Melting Point Analysis: A sharp melting point is an indicator of a pure compound.

Data Presentation

Table 1: Comparison of Selected Synthetic Methods for 1,3,4-Oxadiazoles

Starting Material(s)Reagent(s)SolventConditionsYield (%)Reference
1-Acetyl-2-benzoyl hydrazine60% Perchloric acid, Acetic anhydride-5°C to ambient30(PrepChem)
N,N'-DiacylhydrazinePOCl₃TolueneReflux15-59[2]
N,N'-DiacylhydrazinePOCl₃Neat55°C40-76[2]
5-Methylpyrazine-2-carboxylic acid, Hydrazine dihydrochloridePPA, P₂O₅-393 K, 6h63[3]
N'-acetyl-2-(cyclopropylmethoxy)benzohydrazidePPh₃, CCl₄, Et₃NAcetonitrile100°C, 1h52[4]

Note: Yields are for the synthesis of various 1,3,4-oxadiazole derivatives and may not be directly representative of the target molecule's synthesis but provide a useful comparison of methods.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound[1]

This protocol is based on the reaction of isonicotinic acid hydrazide with triethyl orthoacetate.

Materials:

  • Isonicotinic acid hydrazide

  • Triethyl orthoacetate

Procedure:

  • To a solution of isonicotinic acid hydrazide (e.g., 25 g, 182.3 mmol) in a round-bottom flask, add an excess of triethyl orthoacetate (e.g., 135 mL).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • After 24 hours, allow the reaction to cool to room temperature.

  • Remove the excess triethyl orthoacetate under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be purified by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow start Start reagents Mix Isonicotinic Acid Hydrazide and Triethyl Orthoacetate start->reagents reflux Reflux for 24 hours reagents->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Excess Reagent (Rotary Evaporation) cool->evaporate purify Purify Crude Product (Recrystallization or Chromatography) evaporate->purify product 2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Low/No Yield cause1 Impure Starting Materials problem->cause1 cause2 Incorrect Reaction Conditions problem->cause2 cause3 Inefficient Cyclodehydration problem->cause3 cause4 Product Loss During Work-up problem->cause4 solution1 Verify Purity of Reagents cause1->solution1 solution2 Optimize Temperature & Time; Ensure Anhydrous Conditions cause2->solution2 solution3 Test Alternative Cyclodehydrating Agents (e.g., POCl₃, PPA) cause3->solution3 solution4 Optimize pH and Extraction Solvent cause4->solution4

Caption: Troubleshooting logic for low product yield in oxadiazole synthesis.

References

Technical Support Center: 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction of isonicotinohydrazide.Ensure the purity of isonicotinohydrazide. Consider increasing the reaction time or temperature.
Ineffective cyclodehydration.The choice of dehydrating agent is critical. Stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in polyphosphoric acid (PPA) can be more effective than milder ones. Ensure the dehydrating agent is fresh and added under anhydrous conditions.
Degradation of the starting material or product.The pyridine ring can be sensitive to harsh acidic conditions. If using strong acids like PPA, monitor the reaction closely and avoid excessive heating. Consider using a milder cyclization agent like Burgess reagent.
Sub-optimal reaction temperature.The optimal temperature for cyclization can vary. If the yield is low, consider running small-scale trials at different temperatures to find the optimum.
Presence of Impurities in the Final Product Unreacted starting materials (isonicotinohydrazide or triethyl orthoacetate).Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction goes to completion. Purify the crude product using column chromatography.
Formation of diacylhydrazide intermediate.This intermediate can form if the cyclodehydration step is incomplete. Increase the amount of dehydrating agent or the reaction time for the cyclization step.
Side reactions involving the pyridine nitrogen.The basic nitrogen on the pyridine ring can sometimes interfere with the reaction. While protonation under acidic conditions usually prevents this, consider protecting the pyridine nitrogen if side reactions are significant.
Difficulty in Product Isolation and Purification Product is soluble in the aqueous work-up.The pyridine moiety can increase water solubility. Minimize the amount of water used during work-up. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Oily or gummy product instead of a solid.The product may not have fully crystallized. Try triturating the oil with a non-polar solvent like hexane or ether to induce crystallization. Purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A common and effective method is the reaction of isonicotinic acid hydrazide with triethyl orthoacetate.[1] This reaction typically proceeds in a one-pot manner where the hydrazide is first acylated and then undergoes cyclodehydration to form the oxadiazole ring.

Q2: What are the critical reaction parameters to control for maximizing the yield?

The key parameters to control are:

  • Purity of Reactants: Ensure isonicotinohydrazide and triethyl orthoacetate are pure and dry.

  • Reaction Temperature: The temperature for the cyclization step is crucial and should be optimized.

  • Dehydrating Agent: The choice and amount of the dehydrating agent significantly impact the yield.

  • Reaction Time: Monitor the reaction to ensure it proceeds to completion without significant side product formation.

Q3: What are some alternative dehydrating agents I can use for the cyclization step?

Several dehydrating agents can be used for the synthesis of 1,3,4-oxadiazoles. Some common alternatives to polyphosphoric acid and phosphorus pentoxide include:

  • Phosphorus oxychloride (POCl₃)

  • Thionyl chloride (SOCl₂)

  • Burgess reagent

  • Triflic anhydride

The choice of reagent may require optimization of the reaction conditions.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the starting materials, any intermediates, and the final product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q5: What is the best way to purify the final product?

Purification is typically achieved through recrystallization or column chromatography. If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol) can be effective. For oily products or to remove persistent impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexane is recommended.[2]

Experimental Protocols

Protocol 1: Synthesis from Isonicotinic Acid Hydrazide and Triethyl Orthoacetate

This protocol is based on a common method for synthesizing 2-substituted-5-aryl-1,3,4-oxadiazoles.

Materials:

  • Isonicotinic acid hydrazide

  • Triethyl orthoacetate

  • Dehydrating agent (e.g., polyphosphoric acid, phosphorus pentoxide)

  • Solvent (e.g., toluene, xylene, or neat conditions)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isonicotinic acid hydrazide (1 equivalent) and triethyl orthoacetate (1.1 equivalents).

  • If using a solvent, add it to the flask.

  • Slowly add the dehydrating agent (e.g., a catalytic amount of polyphosphoric acid or a stoichiometric amount of phosphorus pentoxide) to the reaction mixture.

  • Heat the mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water or a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid and precipitate the product.

  • Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Cyclodehydration using Phosphorus Pentoxide and Polyphosphoric Acid

This protocol is adapted from a procedure for a structurally similar compound and can be applied for the synthesis of the target molecule.[3]

Materials:

  • 1-Acetyl-2-isonicotinoylhydrazine (the intermediate formed from isonicotinohydrazide and acetic anhydride/acetyl chloride)

  • Polyphosphoric acid (PPA)

  • Phosphorus pentoxide (P₂O₅)

Procedure:

  • Prepare 1-acetyl-2-isonicotinoylhydrazine by reacting isonicotinohydrazide with acetic anhydride or acetyl chloride.

  • In a reaction vessel, heat polyphosphoric acid to about 100°C.

  • Carefully add 1-acetyl-2-isonicotinoylhydrazine and phosphorus pentoxide to the hot PPA with stirring.

  • Increase the temperature and heat the mixture for several hours (e.g., at 120°C for 6 hours).[3]

  • After cooling to room temperature, pour the viscous solution over crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.[3]

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent like methanol to obtain the pure this compound.[3]

Data Presentation

Reaction Condition Dehydrating Agent Temperature Reaction Time Reported Yield (%) Reference
Isonicotinic acid hydrazide + Triethyl orthoacetateNot specifiedReflux24 hFair to good[1]
5-Methylpyrazine-2-carboxylic acid + Hydrazine dihydrochloridePPA, P₂O₅120 °C6 h63%[3]
N,N'-diacylhydrazine cyclizationPOCl₃Reflux-40-76%[4]
N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide cyclizationPPh₃, Et₃N, CCl₄100 °C1 hGood[5]

Note: The yields are for structurally similar compounds and should be considered as a reference for optimization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Isonicotinohydrazide reaction Acylation & Cyclodehydration start1->reaction start2 Triethyl Orthoacetate start2->reaction workup Neutralization & Precipitation reaction->workup purification Recrystallization / Column Chromatography workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Ineffective Cyclodehydration issue->cause2 cause3 Degradation issue->cause3 solution1 Increase Reaction Time/Temp cause1->solution1 solution2 Use Stronger/Fresh Dehydrating Agent cause2->solution2 solution3 Optimize Temperature & Reagent Choice cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low or No Crystal Formation During Recrystallization The compound is too soluble in the chosen solvent.Add a less polar anti-solvent (e.g., hexane or diethyl ether) dropwise to the solution until turbidity appears, then allow it to cool slowly.
The concentration of the compound is too low.Concentrate the solution by evaporating some of the solvent before cooling.
Presence of impurities inhibiting crystallization.Attempt to purify the crude product by column chromatography before recrystallization.
Oily Product Obtained After Purification The product may have a low melting point or be contaminated with residual solvent or impurities.Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. If that fails, re-purify using column chromatography.
Incomplete removal of a low-melting point impurity.Analyze the oily product by TLC or LC-MS to identify the impurity and select an appropriate purification technique.
Colored Impurities Persist in the Final Product The impurity may be a starting material or a by-product of the synthesis.Treat a solution of the crude product with activated charcoal before filtration and recrystallization. Note that this may reduce the overall yield.
The impurity co-elutes with the product during column chromatography.Adjust the polarity of the eluent system for column chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture might improve separation.
Multiple Spots on TLC After Column Chromatography The chosen eluent system is not optimal for separation.Experiment with different solvent systems of varying polarities (e.g., dichloromethane/methanol, ethyl acetate/hexane with varying ratios).
The column was overloaded with the crude product.Use a larger column or reduce the amount of sample loaded.
The compound is degrading on the silica gel.Deactivate the silica gel with a small percentage of triethylamine in the eluent, especially if the compound is basic due to the pyridine moiety.
Low Recovery from Column Chromatography The product is highly polar and is strongly adsorbing to the silica gel.Increase the polarity of the eluent. A common strategy is to gradually add a more polar solvent like methanol to the ethyl acetate or dichloromethane.
The product is partially soluble in the eluent and is not moving down the column efficiently.Choose a more suitable solvent system where the compound has moderate solubility.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification methods for this compound and its analogs are recrystallization and column chromatography. Recrystallization is often attempted first if the crude product is relatively clean. Column chromatography is used for separating the target compound from starting materials, reagents, and by-products, especially when the crude mixture is complex.

Q2: What are some suitable recrystallization solvents for this compound?

A2: Based on structurally similar compounds, suitable solvents for recrystallization include methanol, ethanol, or a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane or heptane) to achieve optimal solubility for crystal growth. For a related compound, 2,5-bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole, recrystallization from a methanol solution has been reported to yield single crystals.[1]

Q3: What are the recommended conditions for column chromatography of this compound?

A3: A common stationary phase is silica gel. The mobile phase (eluent) can be a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[2] A typical starting point could be a gradient elution from 100% hexane to a mixture with increasing ethyl acetate concentration. For similar oxadiazole derivatives, solvent systems such as n-hexane/EtOAc (10:5) and ethyl acetate/hexane (5-10%) have been successfully used.[2][3]

Q4: What are the likely impurities I might encounter?

A4: Common impurities can include unreacted starting materials such as isonicotinic acid hydrazide or acetic anhydride (or their derivatives depending on the synthetic route). By-products from the cyclization reaction are also a possibility. If the reaction is incomplete, you may have the intermediate N-acylhydrazone present.

Q5: My purified compound is still showing a broad melting point. What should I do?

A5: A broad melting point typically indicates the presence of impurities. You should re-purify the compound. If you initially used recrystallization, try column chromatography, or vice-versa. If you have already used both, consider using a different solvent system for either technique. It is also advisable to check the purity by another analytical method, such as HPLC or LC-MS.

Q6: How can I remove residual starting materials like isonicotinic acid hydrazide?

A6: Isonicotinic acid hydrazide is quite polar and should be separable by silica gel column chromatography. If it persists, washing a solution of the crude product in a non-polar organic solvent (like dichloromethane or ethyl acetate) with water or a dilute aqueous base solution may help remove the more water-soluble hydrazide.

Quantitative Data Summary

The following table summarizes representative purification data for compounds with similar structures. This data can serve as a benchmark for your experiments.

CompoundPurification MethodSolvent SystemYield (%)Purity (%)Reference
2,5-Bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazoleRecrystallizationMethanol63>99 (by elemental analysis)[1]
2-phenyl-5-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazoleColumn Chromatographyn-hexane/EtOAc (5:1)Not ReportedHigh (based on NMR)[2]
2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazoleExtraction & EvaporationEthyl acetate/Water80Not specified, used crude[4]
2-methyl-5-phenyl-1,3,4-oxadiazoleColumn ChromatographyNot specified30High (gum)[5]

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a hot solvent (e.g., methanol or ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed. Alternatively, carefully load the concentrated solution directly onto the column.

  • Elution: Add the eluent (e.g., a mixture of hexane and ethyl acetate) to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Purity Check (TLC/LC-MS) Purity Check (TLC/LC-MS) Recrystallization->Purity Check (TLC/LC-MS) Column Chromatography->Purity Check (TLC/LC-MS) Pure Product Pure Product Purity Check (TLC/LC-MS)->Pure Product >95% Pure Impure Fractions Impure Fractions Purity Check (TLC/LC-MS)->Impure Fractions <95% Pure Impure Fractions->Column Chromatography Re-purify

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Start Crude Product Impure? Crude Product Impure? Start->Crude Product Impure? Recrystallization Recrystallization Crude Product Impure?->Recrystallization No Column Chromatography Column Chromatography Crude Product Impure?->Column Chromatography Yes Oily Product? Oily Product? Recrystallization->Oily Product? Colored Impurities? Colored Impurities? Column Chromatography->Colored Impurities? Triturate Triturate Oily Product?->Triturate Yes Pure Product Pure Product Oily Product?->Pure Product No Charcoal Treatment Charcoal Treatment Colored Impurities?->Charcoal Treatment Yes Colored Impurities?->Pure Product No Triturate->Pure Product Re-purify Re-purify Triturate->Re-purify Charcoal Treatment->Recrystallization Charcoal Treatment->Re-purify

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used and effective method is the reaction of isonicotinic acid hydrazide with triethyl orthoacetate. This one-pot synthesis is favored for its relatively mild conditions and straightforward procedure.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are isonicotinic acid hydrazide and triethyl orthoacetate. The reaction is often carried out without an additional solvent, using an excess of triethyl orthoacetate to drive the reaction.

Q3: What is the expected yield for this reaction?

A3: Yields can vary depending on the specific reaction conditions and purification methods. However, with proper technique and optimization, yields are generally reported to be fair to good.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase should be developed to distinguish between the starting material (isonicotinic acid hydrazide), any intermediates, and the final product.

Q5: What are the key safety precautions to take during this synthesis?

A5: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to starting the experiment.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality of reagents: Starting materials or reagents may be impure or degraded. 3. Presence of water: Moisture can hydrolyze the orthoester and inhibit the reaction.1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed. 2. Use high-purity reagents: Ensure that isonicotinic acid hydrazide and triethyl orthoacetate are of high purity. 3. Ensure anhydrous conditions: Use dry glassware and reagents.
Presence of Unreacted Isonicotinic Acid Hydrazide 1. Insufficient triethyl orthoacetate: A stoichiometric or insufficient amount of the orthoester was used. 2. Reaction not driven to completion: Inadequate heating or reaction time.1. Use an excess of triethyl orthoacetate: This will act as both a reagent and a solvent, driving the reaction to completion. 2. Increase reaction time and/or temperature: Refluxing for an extended period (e.g., 24 hours) is often necessary.
Formation of an Intermediate (N'-acetyl-N-isonicotinoylhydrazine) 1. Incomplete cyclization: The intermediate acylhydrazone has formed but has not fully cyclized to the oxadiazole.1. Prolong the reaction time at reflux: Continue heating to promote the intramolecular cyclization and elimination of ethanol.
Presence of a Di-acylated Hydrazine Byproduct 1. Impurity in starting hydrazide: The isonicotinic acid hydrazide may contain hydrazine, which can react with two molecules of the acylating agent. 2. Side reaction under harsh conditions: Though less common with triethyl orthoacetate, very high temperatures for prolonged periods could potentially lead to side reactions.1. Use pure isonicotinic acid hydrazide: Recrystallize the starting material if its purity is questionable. 2. Maintain optimal reaction temperature: Avoid excessive heating.
Difficulty in Product Purification 1. Similar polarity of product and impurities: The desired product and side products may have close Rf values on TLC, making separation by column chromatography challenging. 2. Product oiling out during crystallization. 1. Optimize chromatography conditions: Experiment with different solvent systems for column chromatography to achieve better separation. 2. Choose an appropriate recrystallization solvent: Test a range of solvents or solvent mixtures to find one that provides good crystals. Trituration with a non-polar solvent like hexane or ether can sometimes induce crystallization.
Quantitative Data Summary
Product/Side Product Typical Observation Factors Influencing Formation
This compound Main productOptimized reaction time, temperature, and reagent stoichiometry.
Unreacted Isonicotinic Acid Hydrazide Common impurity if reaction is incompleteInsufficient heating, short reaction time, or inadequate amount of triethyl orthoacetate.
N'-acetyl-N-isonicotinoylhydrazine (Intermediate) Can be present in the crude productIncomplete cyclization due to insufficient heating time or temperature.
Di-acylated Hydrazine Less common, but possibleImpurities in the starting hydrazide.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic methods for similar 1,3,4-oxadiazoles.

Materials:

  • Isonicotinic acid hydrazide

  • Triethyl orthoacetate

  • Ethanol (for recrystallization, if needed)

  • Ethyl acetate (for chromatography)

  • Hexane (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isonicotinic acid hydrazide and an excess of triethyl orthoacetate (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux and maintain this temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is complete when the starting isonicotinic acid hydrazide spot is no longer visible.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl orthoacetate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by either column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent such as ethanol.

  • Collect the purified product and dry it under vacuum.

  • Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products INH Isonicotinic Acid Hydrazide Intermediate N'-acetyl-N-isonicotinoylhydrazine (Intermediate) INH->Intermediate + TEOA - Ethanol TEOA Triethyl Orthoacetate Product This compound Intermediate->Product Heat (Reflux) - Ethanol Ethanol Ethanol (byproduct) Troubleshooting_Workflow Start Start Synthesis Check_TLC Monitor Reaction by TLC Start->Check_TLC Reaction_Complete Is Starting Material Consumed? Check_TLC->Reaction_Complete Workup Work-up and Purification Reaction_Complete->Workup Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Reaction_Complete->Optimize_Conditions No Characterize Characterize Product Workup->Characterize Low_Yield Low Yield or Impure Product? Characterize->Low_Yield End Pure Product Obtained Troubleshoot Troubleshoot Check_Reagents Check Reagent Purity Troubleshoot->Check_Reagents Troubleshoot->Optimize_Conditions Purification_Issues Optimize Purification Method Troubleshoot->Purification_Issues Low_Yield->End No Low_Yield->Troubleshoot Yes Check_Reagents->Start Optimize_Conditions->Check_TLC Purification_Issues->Workup

troubleshooting solubility issues of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation when I dilute my DMSO stock solution in aqueous buffer or cell culture media. What is causing this and how can I prevent it?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous environment is a common issue for poorly water-soluble compounds. This occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the aqueous solution. When the DMSO concentration decreases upon dilution, the compound's solubility limit in the mixed solvent system is exceeded, leading to precipitation.

To prevent this, consider the following strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent composition can sometimes keep the compound in solution.

  • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[1] Check the tolerance of your specific cell line and consider if a slightly higher final DMSO concentration is permissible.

  • Use of Surfactants or Co-solvents: The addition of a small amount of a biocompatible surfactant (e.g., Tween 80) or a co-solvent (e.g., PEG400, ethanol) to the aqueous medium can help to maintain the solubility of the compound.[2]

  • Pre-warming the Medium: Gently warming the aqueous buffer or cell culture medium before adding the compound stock can sometimes improve solubility.

  • Vortexing During Dilution: Vigorously vortexing the aqueous solution while adding the DMSO stock can aid in rapid and uniform dispersion, potentially preventing localized high concentrations and subsequent precipitation.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: For most in vitro biological assays, a high-concentration stock solution in 100% DMSO is recommended. A typical starting concentration for a stock solution is 10 mM or 20 mM. For detailed steps, refer to the Experimental Protocols section.

Q4: How should I store the solid compound and its stock solution?

A4: The solid powder of this compound should be stored in a tightly sealed container at -20°C. Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve in the initial solvent (e.g., DMSO). The compound may have low solubility even in organic solvents, or the solvent may be of poor quality (e.g., absorbed water).1. Gently warm the solution (e.g., to 37°C) and vortex or sonicate for a short period. 2. Use fresh, anhydrous DMSO. 3. Try a different polar aprotic solvent like N,N-Dimethylformamide (DMF).
Precipitate forms in the stock solution during storage. The compound may have limited long-term stability in the solvent, or the storage temperature may be too high.1. Ensure the stock solution is stored at -80°C. 2. Prepare fresh stock solutions more frequently. 3. Filter the stock solution through a 0.22 µm syringe filter before use to remove any micro-precipitates.
Inconsistent results in biological assays. This could be due to incomplete dissolution or precipitation of the compound in the assay medium.1. Visually inspect the assay wells for any signs of precipitation. 2. Optimize the final DMSO concentration in your assay. 3. Refer to the protocol for preparing working solutions to ensure complete solubilization.
Cell toxicity observed in control wells (vehicle control). The final concentration of the solvent (e.g., DMSO) may be too high for the cell line being used.1. Determine the maximum tolerable DMSO concentration for your specific cell line (typically ≤ 0.5%).[1] 2. Adjust your stock solution concentration and dilution scheme to stay below this limit.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds

Solvent This compound (Expected) Related Tetrahydropyridine Derivatives Related Water-Soluble Derivative
Water / Aqueous BuffersPoorly SolublePoorly SolubleSoluble (up to 10 mM with modification)[3]
DMSOSolubleSolubleSoluble[3]
EthanolSparingly Soluble to SolubleSolubleSoluble[3]
MethanolSparingly Soluble to SolubleSolubleNot Reported
ChloroformSolubleSolubleSoluble[3]
DichloromethaneSolubleSolubleNot Reported

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 161.16 g/mol )[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 161.16 g/mol * (1000 mg / 1 g) = 1.6116 mg

  • Weigh the compound: Carefully weigh out approximately 1.61 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again.

    • If necessary, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Cell culture medium (pre-warmed to 37°C)

  • Sterile tubes for dilution

Procedure:

  • Determine the final desired concentration of the compound in your assay and the final permissible DMSO concentration (e.g., 0.1%).

  • Perform serial dilutions of the stock solution in DMSO if necessary. This is particularly important for generating a dose-response curve.

  • Dilute into pre-warmed cell culture medium:

    • For a final DMSO concentration of 0.1%, add 1 µL of your DMSO stock (or diluted stock) to every 1 mL of cell culture medium.

    • Add the DMSO stock directly to the medium while gently vortexing or swirling to ensure rapid and even distribution.

  • Use immediately: It is best to use the prepared working solutions immediately to minimize the risk of precipitation.

Mandatory Visualizations

Signaling Pathways

Oxadiazole derivatives have been implicated in the modulation of several key signaling pathways in cancer cells. The following diagrams illustrate these pathways.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Oxadiazole 2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole Oxadiazole->EGFR

Caption: EGFR Signaling Pathway Inhibition.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factors RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt PTEN PTEN PIP3->PTEN mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth PTEN->PIP2 Oxadiazole 2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole Oxadiazole->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

p53_Signaling_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 MDM2 MDM2 p53->MDM2 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Oxadiazole 2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole Oxadiazole->MDM2

Caption: p53 Signaling Pathway Modulation.

Experimental Workflow

experimental_workflow start Start weigh Weigh Compound start->weigh dissolve Dissolve in 100% DMSO (Vortex/Sonicate/Warm) weigh->dissolve stock 10 mM Stock Solution dissolve->stock dilute Serial Dilution in DMSO (for dose-response) stock->dilute prepare_working Dilute in Pre-warmed Aqueous Medium (≤0.5% DMSO) stock->prepare_working dilute->prepare_working assay Perform Biological Assay prepare_working->assay end End assay->end

Caption: Compound Solubilization Workflow.

References

stability studies of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals conducting stability studies on 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on this compound?

A1: Forced degradation studies are crucial for several reasons:

  • To identify potential degradation products: These studies help in elucidating the chemical structure of impurities that may form under various stress conditions.

  • To understand degradation pathways: By subjecting the molecule to harsh conditions, we can map out the likely degradation mechanisms, such as hydrolysis, oxidation, photolysis, and thermolysis.[1]

  • To develop and validate stability-indicating analytical methods: The generated degradation products are used to ensure that the chosen analytical method (typically HPLC) can accurately separate and quantify the intact drug from its impurities.

  • To inform formulation and packaging development: Understanding the molecule's intrinsic stability helps in selecting appropriate excipients and packaging to protect the drug product from degradation.

Q2: What are the expected stable and labile parts of the this compound molecule?

A2: Based on the chemical structure, which consists of a 1,3,4-oxadiazole ring, a pyridine ring, and a methyl group, the following can be anticipated:

  • 1,3,4-Oxadiazole Ring: This ring system is known to be relatively stable, particularly to thermal stress.[2][3][4] However, it can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring opening.[5]

  • Pyridine Ring: The pyridine ring is generally stable, but the nitrogen atom can be a site for oxidation, leading to the formation of pyridine N-oxides.[5][6][7] The ring can also undergo hydroxylation.[8][9]

  • Methyl Group: The methyl group attached to the oxadiazole ring could be susceptible to oxidation.

Q3: What are the typical stress conditions recommended by regulatory agencies like ICH for forced degradation studies?

A3: The International Council for Harmonisation (ICH) guidelines recommend the following stress conditions for forced degradation studies:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl) and bases (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperatures.[10]

  • Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3% to 30% H₂O₂).[10]

  • Thermal Stress: Exposing the solid drug substance or drug product to high temperatures (e.g., 60°C, 80°C).[11]

  • Photostability: Exposing the drug substance and product to a combination of visible and UV light.[10]

Troubleshooting Guides

HPLC Analysis Issues

Q: I am observing peak tailing for the parent compound and its degradants. What could be the cause and how can I resolve it?

A: Peak tailing in HPLC analysis of nitrogen-containing heterocyclic compounds is a common issue. Here are the likely causes and solutions:

  • Cause: Secondary interactions between basic analytes (like the pyridine nitrogen) and acidic residual silanols on the surface of the C18 column.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[12]

  • Solution 2: Use a Different Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.[13]

  • Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.

Q: My chromatogram shows broad peaks for some of the degradation products. What should I do?

A: Peak broadening can result from several factors. Follow this troubleshooting workflow:

  • Check for Column Overload: If the concentration of the degradation product is too high, it can lead to peak broadening. Try diluting the sample.

  • Investigate Extra-Column Volume: Excessive tubing length or a large detector cell volume can contribute to band broadening. Minimize dead volume by using shorter, narrower tubing.[3]

  • Optimize Mobile Phase Composition: The mobile phase may not be optimal for the separation of all degradants. Adjust the organic modifier concentration or try a different organic solvent.

  • Assess Column Health: A contaminated or old column can lead to poor peak shape. Try flushing the column with a strong solvent or replace it if necessary.[13]

Q: I am having difficulty achieving mass balance in my forced degradation studies. What are the potential reasons?

A: Achieving a mass balance between 90% and 110% is a key objective of forced degradation studies.[14] If you are facing issues, consider the following:

  • Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify these compounds.

  • Co-elution of Peaks: A degradant peak may be co-eluting with the parent peak or another impurity. A peak purity analysis using a photodiode array (PDA) detector is essential to confirm the homogeneity of each peak.

  • Precipitation of Degradants: Degradation products may precipitate out of the solution, especially if their solubility is different from the parent compound. Visually inspect your samples and consider using a different diluent.

  • Formation of Volatile Degradants: Some degradation products may be volatile and lost during sample preparation or analysis.

Experimental Challenges

Q: I am not observing any degradation under my initial stress conditions. What should I do?

A: If you do not see any degradation (less than 5-10%), you may need to increase the severity of your stress conditions.[15]

  • Hydrolysis: Increase the concentration of the acid or base, increase the temperature, or extend the duration of the study.

  • Oxidation: Increase the concentration of hydrogen peroxide or the reaction time.

  • Thermal: Increase the temperature or the duration of exposure.

  • Photostability: Ensure the light source is providing the required intensity and duration of exposure as per ICH guidelines.

Q: My compound is degrading too quickly, making it difficult to study the degradation pathway. How can I control the degradation rate?

A: If you observe excessive degradation (>20-30%), you should use milder stress conditions.

  • Hydrolysis: Decrease the concentration of the acid or base, lower the temperature, or shorten the reaction time.

  • Oxidation: Use a lower concentration of hydrogen peroxide.

  • Thermal: Lower the temperature.

  • General: Take multiple time points during the study to track the formation and disappearance of degradants, which can help in identifying primary and secondary degradation products.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound, based on ICH guidelines and best practices.

Hydrolytic Stability

Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous solutions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure described in step 2, using 0.1 M NaOH instead of 0.1 M HCl. Neutralize the aliquots with 0.1 M HCl.

  • Neutral Hydrolysis:

    • Repeat the procedure described in step 2, using water instead of 0.1 M HCl. No neutralization is required.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Oxidative Stability

Objective: To evaluate the susceptibility of the compound to oxidation.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound (1 mg/mL) as described for hydrolytic stability.

  • Oxidative Stress:

    • To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • At predetermined time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample as described previously.

  • Analysis: Analyze all samples by HPLC.

Photostability

Objective: To determine the effect of light exposure on the stability of the compound.

Methodology:

  • Sample Preparation (Solid State): Spread a thin layer of the solid compound in a suitable transparent container (e.g., a petri dish).

  • Sample Preparation (Solution State): Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent and place it in a quartz cuvette or other transparent container.

  • Light Exposure:

    • Expose the samples to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, prepare control samples by wrapping identical containers in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.

  • Analysis: After the exposure period, prepare solutions of the solid samples and analyze both solid and solution samples, along with their dark controls, by HPLC.

Thermal Stability

Objective: To assess the stability of the compound at elevated temperatures.

Methodology:

  • Sample Preparation: Place the solid compound in a suitable container (e.g., a glass vial).

  • Thermal Stress:

    • Place the container in a calibrated oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

  • Control Sample: Store a control sample at room temperature or under refrigerated conditions.

  • Analysis: After the stress period, allow the sample to cool to room temperature, prepare a solution of a known concentration, and analyze by HPLC along with the control sample.

Data Presentation

The following tables provide representative quantitative data from forced degradation studies of a similar 5-aryl-1,3,4-oxadiazole derivative. This data can be used as a reference for what might be expected for this compound.

Table 1: Summary of Forced Degradation Results for a 5-Aryl-1,3,4-Oxadiazole Derivative [11][16]

Stress ConditionParametersDurationDegradation (%)Number of Degradants
Acid Hydrolysis0.1 M HCl5 hours65.282
Alkaline Hydrolysis0.1 M NaOH5 hours29.361
Oxidative3% H₂O₂24 hours41.583
Thermal (Dry Heat)60°C24 hours47.582
Humidity35°C / 75% RH7 days56.282
Photolytic (UV)UV Exposure-Complete1

Note: The data presented is based on a study of 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine and 5-benzyl-1,3,4-oxadiazole-2-thiol and should be considered as representative. Actual degradation percentages for this compound may vary.[11][16]

Visualizations

The following diagrams illustrate the typical workflows for conducting forced degradation studies.

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis Start Prepare Stock Solution (1 mg/mL) Acid Add 0.1 M HCl Incubate at 60°C Start->Acid Base Add 0.1 M NaOH Incubate at 60°C Start->Base Neutral Add Water Incubate at 60°C Start->Neutral Sample_Acid Withdraw Aliquot Neutralize with NaOH Acid->Sample_Acid Sample_Base Withdraw Aliquot Neutralize with HCl Base->Sample_Base Sample_Neutral Withdraw Aliquot Neutral->Sample_Neutral HPLC HPLC Analysis Sample_Acid->HPLC Sample_Base->HPLC Sample_Neutral->HPLC

Caption: Workflow for Hydrolytic Stability Studies.

Oxidative_Stability_Workflow A Prepare Stock Solution (1 mg/mL) B Add 3% H₂O₂ Incubate at RT (protected from light) A->B C Withdraw Aliquots at Time Points B->C D Dilute with Mobile Phase C->D E HPLC Analysis D->E

Caption: Workflow for Oxidative Stability Studies.

Photostability_Workflow cluster_samples Sample Preparation cluster_controls Dark Controls cluster_exposure Exposure cluster_analysis Analysis Solid Solid Sample (Thin Layer) Light ICH Q1B Light Source (Visible + UV) Solid->Light Solution Solution Sample (Quartz Cuvette) Solution->Light Solid_Dark Solid Dark Control (Wrapped in foil) HPLC_Photo HPLC Analysis Solid_Dark->HPLC_Photo Solution_Dark Solution Dark Control (Wrapped in foil) Solution_Dark->HPLC_Photo Light->HPLC_Photo

Caption: Workflow for Photostability Studies.

Thermal_Stability_Workflow Start_Thermal Place Solid Sample in Vial Stress_Thermal Incubate in Oven (e.g., 80°C for 48h) Start_Thermal->Stress_Thermal Cooling Cool to Room Temperature Stress_Thermal->Cooling Prep_Analysis Prepare Solution of Known Concentration Cooling->Prep_Analysis Analysis_Thermal HPLC Analysis Prep_Analysis->Analysis_Thermal

Caption: Workflow for Thermal Stability Studies.

References

Technical Support Center: Overcoming Resistance with 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole analogs to overcome drug resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary hypothesized mechanism by which this compound analogs overcome drug resistance?

A1: The primary hypothesized mechanism is the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1).[1][2] These efflux pumps are frequently overexpressed in multidrug-resistant (MDR) cancer cells and actively remove chemotherapeutic agents from the cell, reducing their efficacy. Structurally related pyridine-oxadiazole derivatives have been shown to inhibit P-gp, leading to increased intracellular accumulation of anticancer drugs.[3][4] Another potential, though less explored, mechanism could involve the modulation of other ABC transporters like the multidrug resistance-associated protein (MRP).[5]

Q2: Which cancer cell lines are suitable for testing the resistance-reversing effects of these analogs?

A2: It is recommended to use a pair of sensitive and resistant cell lines. The resistant line should have a well-characterized resistance mechanism, such as overexpression of P-gp. Examples include:

  • KB-3-1 (sensitive human cervical carcinoma) and KB-8-5 (resistant counterpart) [4]

  • MCF-7 (sensitive human breast adenocarcinoma) and MCF-7/ADR or MCF-7/Dox (doxorubicin-resistant counterparts)

  • MES-SA (sensitive human uterine sarcoma) and MES-SA/Dx5 (doxorubicin-resistant counterpart) [6]

Q3: What kind of quantitative data should I expect to see when these analogs successfully reverse resistance?

A3: Successful reversal of resistance is typically demonstrated by:

  • A significant decrease in the IC50 value of a conventional chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in the resistant cell line when co-administered with the oxadiazole analog.

  • A "fold-reversal" value greater than 1, which is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of the analog.

  • Increased intracellular accumulation of fluorescent P-gp substrates, such as Rhodamine 123, in resistant cells treated with the analog.

Q4: Are there any known liabilities or common issues when working with pyridyl-oxadiazole compounds in cell-based assays?

A4: Potential challenges include:

  • Solubility: Like many small heterocyclic molecules, solubility in aqueous cell culture media can be limited. It is often necessary to prepare stock solutions in an organic solvent like DMSO and then dilute to the final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Intrinsic Cytotoxicity: While the goal is for the analogs to be non-toxic at concentrations where they reverse resistance, some may exhibit their own cytotoxic effects. It is crucial to determine the IC50 of the analog alone to identify a non-toxic working concentration for combination studies.

  • Fluorescence Interference: If the specific analog has intrinsic fluorescent properties, it could interfere with assays that use fluorescent readouts, such as Rhodamine 123 accumulation. It is important to run appropriate controls (cells treated with the analog alone) to check for any background fluorescence.

Data Presentation

While specific data for this compound analogs is not extensively available in the public literature, the following table presents data for a structurally related compound, a 3-meta-pyridin-1,2,4-oxadiazole derivative of 18βH-glycyrrhetinic acid (Compound 2g), which demonstrates the principle of reversing P-gp-mediated resistance.[3][4]

Table 1: Reversal of Doxorubicin (DOX) Resistance in KB-8-5 Cells by a Structurally Related Pyridine-Oxadiazole Analog (Compound 2g)

Treatment GroupCell LineIC50 of DOX (µM)Fold-Reversal
DOX aloneKB-3-1 (Sensitive)0.15 ± 0.02N/A
DOX aloneKB-8-5 (Resistant)4.8 ± 0.3N/A
DOX + 5 µM Compound 2gKB-8-5 (Resistant)2.1 ± 0.152.3

Data is illustrative and based on findings for a structurally related compound.[4]

Visualizations

G cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux Chemo Chemotherapeutic Drug Chemo->Pgp Binds to P-gp Target Cellular Target (e.g., DNA) Chemo->Target Induces Apoptosis Chemo_out->Chemo Analog Pyridyl-Oxadiazole Analog Analog->Pgp Inhibits

Caption: Proposed mechanism of resistance reversal.

G start Start step1 Seed resistant and sensitive cells in 96-well plates start->step1 step2 Treat with chemotherapeutic agent +/- oxadiazole analog step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Perform MTT Assay to determine cell viability step3->step4 step5 Calculate IC50 values and Fold-Reversal step4->step5 end End step5->end

Caption: General workflow for cytotoxicity assay.

G start Low Rhodamine 123 fluorescence observed in resistant cells? q1 Is the analog intrinsically fluorescent? start->q1 Yes q2 Is the analog concentration optimal? start->q2 No s1 Run controls with analog alone and subtract background. q1->s1 Yes q1->q2 No s2 Perform dose-response to find optimal non-toxic concentration. q2->s2 No q3 Are cells healthy and P-gp expression confirmed? q2->q3 Yes s3 Check cell morphology. Confirm P-gp expression via Western Blot. q3->s3 No end Analog may not be an effective P-gp inhibitor. q3->end Yes

Caption: Troubleshooting Rhodamine 123 efflux assay.

Experimental Protocols & Troubleshooting Guides

Cytotoxicity and Resistance Reversal (MTT Assay)

Objective: To determine the IC50 of a chemotherapeutic agent in sensitive and resistant cells, and to quantify the resistance reversal effect of a this compound analog.

Detailed Methodology:

  • Cell Seeding: Seed adherent cells (e.g., MCF-7 and MCF-7/ADR) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the oxadiazole analog in DMSO.

    • Prepare a serial dilution of the chemotherapeutic agent (e.g., doxorubicin) at 2x the final desired concentrations in culture medium.

    • Prepare another set of the chemotherapeutic agent serial dilutions, each containing the oxadiazole analog at a fixed, non-toxic concentration (e.g., 2x the final concentration of 1 µM or 5 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells for "cells only" (no treatment), "analog only," and "medium only" (blank) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against drug concentration and determine the IC50 values using non-linear regression. Calculate the fold-reversal by dividing the IC50 of the chemotherapeutic agent alone in resistant cells by the IC50 in the presence of the analog.

Troubleshooting Guide: MTT Assay

IssuePossible CauseSuggested Solution
High background in "medium only" wells Contamination of medium or reagents with reducing agents.Use fresh, sterile medium and reagents. Ensure all glassware is thoroughly cleaned.
Low signal or poor cell growth Cell seeding density is too low; cells are unhealthy.Optimize cell seeding density for your specific cell line. Check cell viability before seeding.
Precipitation of analog in medium Poor solubility of the compound.Ensure the final DMSO concentration is below 0.5%. If precipitation persists, consider using a different solvent or a solubilizing agent, ensuring it doesn't affect cell viability.
IC50 values are not reproducible Inconsistent cell numbers, pipetting errors, or edge effects on the plate.Be precise with cell counting and pipetting. Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity.
P-glycoprotein Efflux Pump Activity (Rhodamine 123 Accumulation Assay)

Objective: To functionally assess the P-gp inhibitory activity of this compound analogs by measuring the intracellular accumulation of the P-gp substrate, Rhodamine 123.

Detailed Methodology:

  • Cell Preparation: Harvest resistant cells (e.g., KB-8-5) and resuspend them in serum-free medium at a density of 5 x 10^5 cells/mL.

  • Treatment: Aliquot the cell suspension into flow cytometry tubes. Add the oxadiazole analog at the desired concentration (e.g., 5 µM). As a positive control for P-gp inhibition, use a known inhibitor like verapamil (e.g., 50 µM). Include an untreated control.

  • Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 5 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Analysis: Resuspend the final cell pellet in 500 µL of PBS. Analyze the intracellular fluorescence using a flow cytometer (typically with an excitation wavelength of 488 nm and emission at ~525 nm).

  • Interpretation: An increase in the mean fluorescence intensity in cells treated with the oxadiazole analog compared to the untreated control indicates inhibition of P-gp-mediated efflux.

Troubleshooting Guide: Rhodamine 123 Assay

IssuePossible CauseSuggested Solution
Low fluorescence in all samples, including positive control Rhodamine 123 concentration is too low or incubation time is too short. Cells are not viable.Optimize Rhodamine 123 concentration and incubation time. Check cell viability prior to the experiment.
High fluorescence in the untreated resistant cell control P-gp expression is low or non-functional in the cell line used.Confirm P-gp overexpression using Western Blot or qPCR. Use a different resistant cell line if necessary.
Analog appears to increase fluorescence, but results are variable Analog may be precipitating or interacting with the dye.Visually inspect for precipitation. Run a control with Rhodamine 123 and the analog in a cell-free system to check for direct interactions.
High cell death observed after the assay The concentration of the analog or Rhodamine 123 is toxic.Reduce the concentration of the compounds or shorten the incubation time. Confirm non-toxic concentrations with a viability assay first.

References

Technical Support Center: Enhancing the Bioavailability of 1,3,4-Oxadiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: My novel 1,3,4-oxadiazole compound shows excellent in vitro activity but poor in vivo efficacy. What could be the primary reason for this discrepancy?

A1: A significant reason for the disconnect between in vitro potency and in vivo efficacy is often poor oral bioavailability.[1][2] 1,3,4-Oxadiazole derivatives can exhibit low aqueous solubility, which limits their dissolution in gastrointestinal fluids and subsequent absorption into the bloodstream.[1] This means that even if the compound is highly active at the cellular level, an insufficient amount may reach the target site in the body to elicit a therapeutic effect. It is crucial to assess the physicochemical properties of your compound, such as its solubility and permeability, to diagnose the root cause of poor bioavailability.

Q2: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble 1,3,4-oxadiazole compounds?

A2: Several formulation strategies can be employed to overcome the low solubility of 1,3,4-oxadiazole compounds. These include:

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid-state can enhance solubility and dissolution rates.[3][4][5][6]

  • Nanoformulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved bioavailability.[7][8][9]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in lipid-based systems like nanoemulsions or self-emulsifying drug delivery systems (SEDDS) can improve absorption.

  • Co-crystals: The formation of co-crystals with a suitable co-former can modify the physicochemical properties of the drug, leading to enhanced solubility and bioavailability.

Q3: How do I choose the most appropriate bioavailability enhancement technique for my specific 1,3,4-oxadiazole derivative?

A3: The choice of technique depends on the specific physicochemical properties of your compound, including its melting point, logP, and crystalline structure. For thermally stable compounds, melt-based methods for solid dispersions might be suitable. For thermolabile compounds, solvent-based methods are preferred.[5] A systematic approach involving pre-formulation studies to characterize your compound is essential for selecting the optimal strategy.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies

Symptom: Inconsistent and low plasma concentrations of your 1,3,4-oxadiazole compound are observed after oral administration in animal models like rats or mice.

Possible Cause: Poor aqueous solubility leading to incomplete and erratic absorption from the gastrointestinal tract.

Troubleshooting Workflow:

A Low and Variable In Vivo Exposure B Characterize Physicochemical Properties (Solubility, Permeability) A->B C Solubility Issue Identified B->C Poor Solubility D Permeability Issue Identified B->D Poor Permeability E Formulation Approach: Solid Dispersion C->E F Formulation Approach: Nanoformulation C->F G Formulation Approach: Co-crystallization C->G J Consider Permeation Enhancers or Prodrug Approach D->J H In Vivo Pharmacokinetic Study of Formulation E->H F->H G->H H->C Unsuccessful, Re-evaluate Formulation I Improved and Consistent Bioavailability H->I Successful

Figure 1: Troubleshooting workflow for low oral bioavailability.

Solution: Solid Dispersion Formulation

One effective approach to address poor solubility is the preparation of a solid dispersion. By dispersing your 1,3,4-oxadiazole compound in a hydrophilic polymer, you can enhance its dissolution rate.

Experimental Protocols

Protocol 1: Preparation of a 1,3,4-Oxadiazole Derivative Solid Dispersion using the Solvent Evaporation Method

This protocol is adapted from a method used for enhancing the bioavailability of poorly soluble drugs like Celecoxib.[1]

Objective: To prepare a solid dispersion of a 1,3,4-oxadiazole compound with Polyvinylpyrrolidone (PVP K30) to improve its solubility and dissolution rate.

Materials:

  • 1,3,4-Oxadiazole derivative

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (or another suitable common solvent)

  • Mortar and pestle

  • Sieves (e.g., 60# and 120# mesh)

  • Hot air oven or rotary evaporator

  • Desiccator

Procedure:

  • Preparation of Physical Mixture:

    • Accurately weigh the 1,3,4-oxadiazole derivative and PVP K30 in various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Thoroughly mix the components in a mortar for 5-10 minutes to create a uniform physical mixture.

  • Solvent Evaporation Method:

    • Dissolve the accurately weighed physical mixture in a minimal amount of a common solvent, such as ethanol, with continuous stirring until a clear solution is obtained.[10]

    • Evaporate the solvent using a hot air oven at a controlled temperature (e.g., 45°C ± 5°C) or a rotary evaporator until a constant weight is achieved.[10]

    • Place the resulting solid mass in a desiccator under vacuum for 24 hours to ensure complete removal of the solvent.[10]

    • Pulverize the dried solid dispersion using a mortar and pestle.[10]

    • Sieve the powdered solid dispersion through appropriate mesh sizes (e.g., pass through a 60# mesh and retain on a 120# mesh) to obtain a uniform particle size fraction.[10]

Characterization:

  • Drug Content: Determine the drug content of the prepared solid dispersions using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • In Vitro Dissolution Study: Perform dissolution studies using a USP dissolution apparatus (e.g., paddle type) in a relevant dissolution medium (e.g., phosphate buffer pH 7.4). Compare the dissolution profile of the solid dispersion with that of the pure drug and the physical mixture.

  • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug within the solid dispersion.

Data Presentation

Table 1: In Vitro Dissolution of a Hypothetical 1,3,4-Oxadiazole Solid Dispersion

FormulationDrug Release after 60 min (%)
Pure 1,3,4-Oxadiazole Compound25.3 ± 2.1
Physical Mixture (1:5)45.8 ± 3.5
Solid Dispersion (1:1)75.2 ± 4.2
Solid Dispersion (1:3)88.9 ± 3.8
Solid Dispersion (1:5) 98.5 ± 2.9

Table 2: Pharmacokinetic Parameters of a Hypothetical 1,3,4-Oxadiazole Compound in Rats Before and After Formulation as a Solid Dispersion

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Pure Compound Suspension350 ± 454.02,800 ± 350100
Solid Dispersion (1:5)1050 ± 1202.08,400 ± 980300

Data are presented as mean ± SD (n=6). The data in these tables are hypothetical and for illustrative purposes, based on typical improvements seen with solid dispersion formulations of poorly soluble drugs.[7]

Signaling Pathway and Bioavailability

The Challenge of Targeting Intracellular Signaling Pathways with Poorly Bioavailable Compounds

Many 1,3,4-oxadiazole derivatives are being investigated as inhibitors of critical intracellular signaling pathways, such as the STAT3 pathway, which is often dysregulated in cancer.[11] However, for an inhibitor to be effective, it must first be absorbed into the systemic circulation and then penetrate the cell membrane to reach its intracellular target. Poor bioavailability can severely limit the concentration of the drug at the target site, rendering it ineffective in vivo.

cluster_0 Extracellular cluster_1 Systemic Circulation cluster_2 Intracellular Oral Administration Oral Administration Plasma Plasma Oral Administration->Plasma Absorption (Limited by poor bioavailability) Oxadiazole Inhibitor Oxadiazole Inhibitor Plasma->Oxadiazole Inhibitor Cellular Uptake STAT3 STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Gene Transcription Gene Transcription pSTAT3->Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Oxadiazole Inhibitor->STAT3 Inhibition

References

Technical Support Center: Scale-up Synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole for preclinical studies.

Experimental Protocols

A two-step synthetic approach is commonly employed for the gram to kilogram scale synthesis of this compound. The process involves the preparation of an intermediate, 1-acetyl-2-isonicotinoylhydrazine, followed by cyclodehydration to yield the final product.

Step 1: Synthesis of 1-acetyl-2-isonicotinoylhydrazine

This step involves the acylation of isonicotinic acid hydrazide.

  • Reaction Scheme:

    • Isonicotinic acid hydrazide + Acetic anhydride → 1-acetyl-2-isonicotinoylhydrazine

  • Experimental Procedure:

    • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, suspend isonicotinic acid hydrazide in a suitable solvent like acetic acid or toluene.

    • Cool the suspension to 0-5 °C with an ice bath.

    • Slowly add acetic anhydride dropwise to the cooled suspension while maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

    • The product will precipitate out of the solution. Filter the solid, wash with a cold solvent (e.g., ethanol or water), and dry under vacuum to yield 1-acetyl-2-isonicotinoylhydrazine.

Step 2: Synthesis of this compound

This step involves the cyclodehydration of the intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃).

  • Reaction Scheme:

    • 1-acetyl-2-isonicotinoylhydrazine --(POCl₃)--> this compound

  • Experimental Procedure:

    • Caution: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3][4][5] All glassware must be thoroughly dried before use.

    • In a reaction vessel equipped for heating, stirring, and reflux with a condenser protected by a drying tube, add 1-acetyl-2-isonicotinoylhydrazine.

    • Slowly and carefully add phosphorus oxychloride (POCl₃) to the starting material. The reaction can be run neat or with a high-boiling inert solvent like toluene.

    • Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or HPLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Work-up: Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice or a cold, saturated sodium bicarbonate solution. This process is highly exothermic and should be done in a controlled manner to avoid splashing and the release of HCl fumes.

    • Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to a pH of 8-9.

    • The product will precipitate as a solid. Filter the crude product, wash it thoroughly with water to remove inorganic salts, and dry it.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Yields

ParameterStep 1: Intermediate SynthesisStep 2: Cyclodehydration
Key Reagents Isonicotinic acid hydrazide, Acetic anhydride1-acetyl-2-isonicotinoylhydrazine, POCl₃
Solvent Acetic acid or TolueneNeat or Toluene
Temperature 0-10 °C (addition), RT (reaction)100-110 °C (reflux)
Reaction Time 2-4 hours2-6 hours
Typical Molar Ratio Hydrazide:Anhydride (1:1.1)Intermediate:POCl₃ (1:3-5)
Typical Yield 90-95%75-85%
Purification Method Filtration and washingRecrystallization

Table 2: Preclinical API Quality Control Specifications (based on ICH Guidelines)

TestSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, IR, MS
Purity (Assay) ≥ 98.0%HPLC-UV
Individual Impurity ≤ 0.15%[1]HPLC-UV
Total Impurities ≤ 1.0%HPLC-UV
Residual Solvents Meets ICH Q3C limitsGC-HS
Water Content ≤ 0.5%Karl Fischer Titration

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 Incomplete reaction.- Ensure slow and controlled addition of acetic anhydride at low temperature to prevent side reactions. - Increase reaction time and monitor by TLC/HPLC.
Loss of product during filtration.- Use a suitable filter paper and ensure the product has fully precipitated before filtration. - Wash the solid with a minimal amount of cold solvent.
Low yield in Step 2 Incomplete cyclodehydration.- Ensure the reaction is heated to the correct reflux temperature. - Increase the reaction time. - Use a sufficient excess of POCl₃.
Degradation of the product.- Avoid prolonged heating. Monitor the reaction closely and stop when complete.
Inefficient work-up.- Ensure the pH is sufficiently basic (8-9) during work-up to precipitate the product completely.
Product is an oil or fails to crystallize Presence of impurities.- Purify the intermediate 1-acetyl-2-isonicotinoylhydrazine before proceeding to the cyclization step. - Perform a thorough work-up to remove all inorganic byproducts. - Try different recrystallization solvent systems.
Residual solvent.- Ensure the product is thoroughly dried under vacuum.
Formation of dark-colored product Charring or side reactions at high temperatures.- Maintain a controlled reflux temperature. - Consider using a high-boiling inert solvent to better control the temperature.
Impurities in starting materials.- Use high-purity starting materials.
Difficult filtration of the final product Very fine particle size.- Allow the product to crystallize slowly from the reaction or recrystallization solvent. - Consider using a different work-up or crystallization procedure to obtain larger crystals.
Safety hazard during POCl₃ quench Runaway reaction due to rapid addition to water/base.- CRITICAL: Always add the reaction mixture slowly to a large excess of crushed ice or cold aqueous base with vigorous stirring. - Perform the quench in a large, open vessel within a fume hood to safely dissipate heat and fumes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when handling phosphorus oxychloride (POCl₃) at a large scale?

A1: Phosphorus oxychloride is highly corrosive and reacts violently with water.[2][3][4][5] When scaling up, it is crucial to:

  • Work in a well-ventilated area, preferably a walk-in fume hood.

  • Use appropriate PPE, including heavy-duty gloves, a chemical-resistant apron, and a full-face shield.[1][2][3]

  • Ensure all equipment is completely dry to prevent exothermic reactions with residual moisture.

  • Plan the quenching procedure carefully. A reverse quench (adding the reaction mixture to the quenching solution) is generally safer. The quench should be performed slowly and with efficient cooling and stirring.[2]

Q2: How can I monitor the progress of the cyclodehydration reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture should be carefully quenched in a separate vial before analysis. The disappearance of the starting material (1-acetyl-2-isonicotinoylhydrazine) and the appearance of the product spot/peak will indicate the reaction's progress.

Q3: What are the potential impurities in the final product and how can they be controlled?

A3: Potential impurities include:

  • Unreacted 1-acetyl-2-isonicotinoylhydrazine: Can be minimized by ensuring complete reaction through adequate heating time and sufficient POCl₃.

  • Hydrolysis of the product back to the intermediate during work-up: Can be avoided by maintaining a basic pH during and after the quench.

  • Side products from the reaction of POCl₃ with the pyridine ring: These are generally minimized by controlling the reaction temperature.

  • Residual solvents from purification: Can be removed by adequate drying under vacuum. For preclinical studies, it is important to identify and quantify all impurities present at levels above 0.10% and to qualify any impurity above 0.15%.[1]

Q4: What is a suitable recrystallization solvent for large-scale purification?

A4: A mixture of ethanol and water is often effective. The crude product can be dissolved in hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon cooling, the pure product should crystallize. Other solvent systems like ethyl acetate/hexanes can also be explored. The choice of solvent will depend on the impurity profile and the desired crystal form.

Q5: What are the key considerations for scaling up this synthesis from the lab to a pilot plant?

A5: Key considerations include:

  • Heat Transfer: The cyclodehydration and quenching steps are highly exothermic. A jacketed reactor with good temperature control is essential.

  • Material Transfer: Safe and efficient methods for transferring large quantities of POCl₃ are needed.

  • Mixing: Efficient stirring is crucial to ensure homogenous reaction conditions and to manage the exotherm during the quench.

  • Process Safety Analysis: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential risks.

  • Waste Disposal: A plan for the safe disposal of aqueous waste containing phosphate salts and residual chemicals must be in place.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclodehydration and Purification start1 Isonicotinic acid hydrazide process1 Acylation in Acetic Acid/Toluene (0-10°C -> RT) start1->process1 reagent1 Acetic anhydride reagent1->process1 intermediate 1-acetyl-2-isonicotinoylhydrazine process1->intermediate process2 Cyclodehydration (Reflux, 100-110°C) intermediate->process2 reagent2 POCl3 reagent2->process2 workup Quench (Ice/Bicarbonate) & Neutralization process2->workup purification Recrystallization (Ethanol/Water) workup->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Product Degradation issue->cause2 cause3 Inefficient Work-up issue->cause3 cause4 Starting Material Impurity issue->cause4 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Increase Reagent Stoichiometry cause1->solution1b solution2 Monitor Reaction Closely cause2->solution2 solution3a Optimize pH cause3->solution3a solution3b Thorough Washing cause3->solution3b solution4 Purify Starting Materials cause4->solution4

Caption: Troubleshooting logic for synthesis issues.

References

Validation & Comparative

comparing the efficacy of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole with other oxadiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer effects. This guide provides a comparative analysis of the efficacy of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole and related oxadiazole derivatives, supported by experimental data from peer-reviewed studies. While specific quantitative efficacy data for this compound is limited in publicly available literature, this guide draws comparisons from structurally similar pyridinyl-substituted 1,3,4-oxadiazoles to infer its potential activity and place it within the broader context of oxadiazole derivative efficacy.

Comparative Efficacy Data

The therapeutic potential of oxadiazole derivatives is intrinsically linked to their structural modifications. The following tables summarize the in vitro efficacy of various pyridinyl- and other substituted 1,3,4-oxadiazole derivatives against microbial and cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of pyridinyl-substituted 1,3,4-oxadiazole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 1: In Vitro Antimicrobial Activity of Pyridinyl-Substituted 1,3,4-Oxadiazole Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineM. tuberculosis (susceptible and drug-resistant strains)4–8 µM[1]
N-decyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineM. kansasii 235/808–16 µM[1]
N-undecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineM. kansasii 235/808–16 µM[1]
(5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivativesMethicillin-resistant Staphylococcus aureus (MRSA)62[2]
2-substituted-5-(pyrid-4-yl)-1,3,4-oxadiazolesGram-positive and Gram-negative bacteriaNot specified[3]

Note: Direct MIC values for this compound are not available in the reviewed literature. The data presented is for structurally related compounds to provide a comparative context.

Anticancer Activity

The anticancer efficacy of oxadiazole derivatives is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Pyridinyl- and Other Substituted 1,3,4-Oxadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e)MDA-MB-231 (breast adenocarcinoma)<10[4]
5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl derivatives-Significant inhibition of angiogenesis[5]
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c)HOP-92 (Non-Small Cell Lung Cancer)-[6]
N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5f)HOP-92 (Non-Small Cell Lung Cancer)-[6]
N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5g)HOP-92 (Non-Small Cell Lung Cancer)-[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of oxadiazole derivatives.

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The suspension is then diluted to a standardized concentration, typically 10^8 colony-forming units (CFU)/mL, using McFarland standards.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or another appropriate broth for fungi.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.[8]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the oxadiazole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the media is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.

Signaling Pathways and Mechanisms of Action

Oxadiazole derivatives exert their anticancer effects through the modulation of various signaling pathways crucial for tumor growth and survival.

anticancer_pathways cluster_EGFR EGFR Pathway cluster_PI3K PI3K/Akt/mTOR Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | PTEN PTEN PTEN->Akt | Oxadiazole Oxadiazole Derivatives Oxadiazole->EGFR Inhibition Oxadiazole->PI3K Inhibition Oxadiazole->PTEN Activation

Caption: Anticancer signaling pathways modulated by oxadiazole derivatives.

Oxadiazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactivated in many cancers, leading to uncontrolled cell proliferation.[9][10] They can also inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, survival, and metabolism.[9] By inhibiting these pathways, oxadiazole derivatives can induce apoptosis (programmed cell death) and suppress tumor growth.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel oxadiazole derivatives is depicted below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Isoniazid, Acid Chlorides) Synthesis Chemical Synthesis (e.g., Oxidative Cyclization) Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (IR, NMR, Mass Spec) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assays (IC50 Determination) Characterization->Anticancer Mechanism Mechanism of Action Studies (e.g., Western Blot) Anticancer->Mechanism

Caption: General experimental workflow for oxadiazole derivative development.

The process begins with the chemical synthesis of the target compounds, followed by purification and structural confirmation using various spectroscopic techniques.[3] The synthesized compounds are then subjected to a battery of biological assays to evaluate their efficacy and elucidate their mechanism of action.

References

A Comparative Analysis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole and Cisplatin Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative study on the cytotoxic effects of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole and the widely-used chemotherapy drug cisplatin in cancer cells is not available in the current scientific literature. No published experimental data detailing the anticancer activity or cytotoxicity (e.g., IC50 values) of this compound was identified.

This guide, therefore, provides a comprehensive overview of the available cytotoxic data for cisplatin across various cancer cell lines, alongside a general summary of the reported anticancer activities of the broader 1,3,4-oxadiazole class of compounds. This information is intended to serve as a valuable resource for researchers and professionals in drug development by contextualizing the potential of novel chemical entities against an established therapeutic agent.

Cytotoxicity Data: Cisplatin

Cisplatin is a cornerstone of chemotherapy, known for its efficacy against a wide range of solid tumors. Its cytotoxic activity, typically measured as the half-maximal inhibitory concentration (IC50), varies considerably across different cancer cell lines. The following table summarizes representative IC50 values for cisplatin, highlighting the diversity in cancer cell sensitivity.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma488.63[1]
726.59[1]
MCF-7Breast Adenocarcinoma48Varies (meta-analysis shows high heterogeneity)
72Varies (meta-analysis shows high heterogeneity)
HeLaCervical Cancer48-72Varies (meta-analysis shows high heterogeneity)
HepG2Hepatocellular Carcinoma48-72Varies (meta-analysis shows high heterogeneity)
BxPC-3Pancreatic Ductal Adenocarcinoma485.96
MIA PaCa-2Pancreatic Ductal Adenocarcinoma487.36
YAPCPancreatic Ductal Adenocarcinoma4856.7
PANC-1Pancreatic Ductal Adenocarcinoma48100
SKOV-3Ovarian Carcinoma24Varies (2 to 40 µM)

Note: IC50 values for cisplatin can be highly variable between studies due to differences in experimental protocols, such as cell density and assay methods.

The Anticancer Potential of 1,3,4-Oxadiazole Derivatives

While data on this compound is unavailable, the 1,3,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with many derivatives exhibiting significant anticancer properties. These compounds have been shown to act through various mechanisms of action.

Derivatives of 1,3,4-oxadiazole have demonstrated the ability to inhibit a range of biological targets crucial for cancer cell proliferation and survival. These targets include enzymes such as thymidylate synthase, histone deacetylases (HDACs), topoisomerase II, and telomerase. Additionally, some 1,3,4-oxadiazole compounds have been found to inhibit growth factor signaling pathways, such as those involving the vascular endothelial growth factor (VEGF) and epidermal growth factor receptor (EGFR). Certain derivatives have also been reported to interfere with tubulin polymerization, a key process in cell division. A notable mechanism for some 1,3,4-oxadiazole derivatives is the inhibition of the NF-κB signaling pathway, which plays a critical role in the progression of many cancers, including hepatocellular carcinoma.

Experimental Methodologies

The following section details a standard protocol for determining cytotoxicity using the MTT assay, a common method cited in the literature for evaluating the efficacy of anticancer compounds.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (and a vehicle control).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is then determined by plotting a dose-response curve.

Visualizing Experimental and Biological Pathways

The following diagrams illustrate a typical workflow for a cytotoxicity assay and the signaling pathways involved in cisplatin-induced apoptosis.

Cytotoxicity_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis plate_cells Seed cells in 96-well plate incubate_overnight Incubate overnight plate_cells->incubate_overnight add_compounds Add compounds to cells prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->add_compounds incubate_treatment Incubate for 24, 48, or 72 hours add_compounds->incubate_treatment add_mtt Add MTT reagent incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_plate Read absorbance at 570 nm add_solubilizer->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for a typical MTT cytotoxicity assay.

Cisplatin_Apoptosis_Pathway cluster_cellular Cellular Events cluster_signaling Signaling Cascades cluster_execution Execution Phase Cisplatin Cisplatin DNA_Damage DNA Damage (Adducts, Crosslinks) Cisplatin->DNA_Damage Mitochondrial_Stress Mitochondrial Stress Cisplatin->Mitochondrial_Stress ER_Stress ER Stress Cisplatin->ER_Stress p53 p53 Activation DNA_Damage->p53 MAPK MAPK Pathway (JNK, p38) DNA_Damage->MAPK Caspase_Activation Caspase Activation (Caspase-9, Caspase-8, Caspase-3) Mitochondrial_Stress->Caspase_Activation ER_Stress->Caspase_Activation p53->Mitochondrial_Stress MAPK->p53 MAPK->Caspase_Activation Death_Receptor Death Receptor Pathway Death_Receptor->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Simplified signaling pathways of cisplatin-induced apoptosis.

References

Comparative Guide to the Structure-Activity Relationship of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole analogs, focusing on their potential as therapeutic agents. We will delve into the SAR of these compounds as telomerase inhibitors and explore comparable derivatives with anti-inflammatory properties. This guide is intended to provide an objective comparison supported by experimental data to aid in the design and development of novel therapeutics based on the 1,3,4-oxadiazole scaffold.

SAR of 5-(Pyridin-4-yl)-1,3,4-oxadiazole Analogs as Telomerase Inhibitors

A study on N-benzylidene-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives has provided valuable insights into their potential as telomerase inhibitors. The core structure consists of a 5-(pyridin-4-yl)-1,3,4-oxadiazole moiety linked via a thioacetohydrazide bridge to a substituted benzylidene group. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50).

Data Presentation: Telomerase Inhibitory Activity
Compound IDR (Substitution on Benzylidene Ring)IC50 (µM)
1 H25.3
2 2-Cl15.1
3 3-Cl20.7
4 4-Cl12.5
5 2-F18.9
6 4-F14.2
7 2-Br13.8
8 4-Br11.9
9 2-I12.1
10 4-I10.5
11 2-CH322.8
12 4-CH319.4
13 2-OCH328.1
14 4-OCH316.7
15 2-NO29.8
16 3-NO211.2
17 4-NO28.5
18 2,4-diCl10.1
19 3,4-diCl11.5
20 2,6-diCl14.8

SAR Insights:

  • Halogen Substitution: The presence of a halogen on the benzylidene ring generally enhances telomerase inhibitory activity compared to the unsubstituted analog (Compound 1). The position of the halogen is crucial, with substitution at the 4-position (para) often being more favorable (e.g., 4-Cl, 4-F, 4-Br, 4-I).

  • Electron-Withdrawing Groups: Strong electron-withdrawing groups, such as the nitro group (NO2), significantly increase potency. The most active compounds in the series contain a nitro group, with the 4-nitro derivative (Compound 17) exhibiting the lowest IC50 value.

  • Electron-Donating Groups: Electron-donating groups, such as methyl (CH3) and methoxy (OCH3), tend to decrease the inhibitory activity compared to halogens and nitro groups.

  • Di-substitution: Dichloro-substituted analogs show good activity, with the 2,4-dichloro derivative (Compound 18) being more potent than the single chloro-substituted compounds at the 2- or 3-position.

Experimental Protocol: Telomerase Repeat Amplification Protocol (TRAP) Assay

The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method to determine telomerase activity.[1][2]

Principle: The assay consists of two main steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) onto a synthetic primer (TS primer). Second, the extended products are amplified by PCR using the TS primer and a reverse primer. The amplified products are then visualized by gel electrophoresis.

Materials:

  • Cell lysis buffer (e.g., NP-40 based)

  • TS primer (5'-AATCCGTCGAGCAGAGTT-3')

  • Reverse primer (ACX)

  • dNTPs

  • Taq DNA polymerase

  • TRAP reaction buffer

  • Polyacrylamide gel

  • DNA loading dye

  • Staining agent (e.g., SYBR Green)

Procedure:

  • Cell Lysate Preparation: Harvest cells and prepare a cell extract using an appropriate lysis buffer on ice.

  • Telomerase Extension: In a PCR tube, mix the cell extract with the TRAP reaction buffer, dNTPs, and the TS primer. Incubate at room temperature to allow telomerase to extend the primer.

  • PCR Amplification: Add the reverse primer and Taq DNA polymerase to the reaction mixture. Perform PCR with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Detection: Mix the PCR products with DNA loading dye and run on a polyacrylamide gel. Stain the gel to visualize the characteristic ladder of DNA fragments, indicating telomerase activity. The intensity of the ladder is proportional to the telomerase activity.

Signaling Pathway

Telomerase_Signaling_Pathway cluster_0 Telomere Maintenance & Cancer Progression cluster_1 Inhibition by Oxadiazole Analogs Telomerase Telomerase Telomere_Lengthening Telomere Lengthening Cellular_Immortality Cellular Immortality Cancer_Progression Cancer Progression Oxadiazole_Analog 5-(Pyridin-4-yl)-1,3,4-oxadiazole Analog Inhibition Inhibition Apoptosis Apoptosis

Comparative SAR: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives

To provide a comparative perspective, we examine the SAR of 1,3,4-oxadiazole derivatives with anti-inflammatory and analgesic activities. A study on 2,5-disubstituted 1,3,4-oxadiazoles provides relevant data, including a compound with a pyridin-4-yl moiety.[3]

Data Presentation: Analgesic and Anti-inflammatory Activity
Compound IDR1R2Analgesic Activity (% protection)Anti-inflammatory Activity (% inhibition)
A 4-methoxyphenyl3-acetyl68.265.4
B 4-pyridylH72.5-
C 2-hydroxyphenyl3-acetyl-68.9
Standard Diclofenac Sodium-75.870.2

SAR Insights:

  • The presence of a pyridin-4-yl group at the 2-position of the 1,3,4-oxadiazole ring (Compound B) resulted in potent analgesic activity, comparable to the standard drug Diclofenac Sodium.[3]

  • Substitution at the 3-position of the oxadiazole ring with an acetyl group and a substituted phenyl group at the 2-position (Compounds A and C) also conferred significant analgesic and anti-inflammatory effects.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes. The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., TMPD)

  • Assay buffer (e.g., Tris-HCl)

  • Microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate the COX enzyme with heme in the assay buffer.

  • Inhibitor Incubation: Add the test compound (oxadiazole derivative) at various concentrations to the activated enzyme and incubate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Measurement: Measure the absorbance at the appropriate wavelength over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway

Anti_Inflammatory_Pathway cluster_0 Inflammatory Cascade cluster_1 Inhibition by Oxadiazole Analogs Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Prostaglandins Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Oxadiazole_Analog 1,3,4-Oxadiazole Analog Inhibition Inhibition Reduced_Inflammation Reduced Inflammation

Conclusion

The this compound scaffold and its close analogs represent a versatile platform for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that modifications to the substituents on this core structure can significantly modulate their biological activity, leading to potent inhibitors of targets such as telomerase and COX enzymes.

For telomerase inhibition, the introduction of electron-withdrawing groups at the para-position of a benzylidene moiety attached to the oxadiazole core is a key strategy for enhancing potency. In contrast, for anti-inflammatory activity, the presence of the pyridin-4-yl group itself contributes significantly to the analgesic effect.

This comparative guide underscores the importance of targeted structural modifications in optimizing the pharmacological profile of 1,3,4-oxadiazole derivatives. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers engaged in the design and evaluation of new drug candidates based on this promising heterocyclic scaffold. Further investigations are warranted to explore the full therapeutic potential of this class of compounds.

References

Lack of Specific In Vivo Data for 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole Necessitates Analysis of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for in vivo efficacy data on the specific compound 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole did not yield direct experimental results in animal models. However, a review of the available scientific literature reveals significant research into the in vivo anticancer properties of structurally related 1,3,4-oxadiazole derivatives, particularly those featuring a 5-(pyridin-4-yl) moiety. This comparison guide, therefore, focuses on the in vivo efficacy of these closely related analogs to provide a relevant and data-supported overview for researchers, scientists, and drug development professionals. The presented data is based on various preclinical studies investigating the anti-tumor potential of these compounds.

Comparison of In Vivo Efficacy of Anticancer 1,3,4-Oxadiazole Derivatives

The following table summarizes the in vivo anti-tumor activity of various 1,3,4-oxadiazole derivatives from different preclinical studies. Due to the absence of direct data on this compound, the table focuses on its structural analogs.

Compound Class/DerivativeAnimal ModelCancer TypeDosing RegimenKey Efficacy ResultsComparator(s)
AMK OX-8, 9, 11, 12 Swiss albino miceDalton's Ascitic Lymphoma (DLA) - Solid Tumor20 mg/kg, intraperitoneallySignificant reduction in tumor volume and weight.[1][2]5-Fluorouracil
Pyrrolotriazine derivative of 1,3,4-oxadiazole (BMS-645737) Mice (xenograft)Human Lung Cancer (L2987)Not specifiedHigh anti-cancer activity.[3]Not specified
5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl derivatives Not specifiedNot specifiedNot specifiedSignificant in vivo activity, potential VEGFR-2 inhibitors.[3]Sorafenib
2,5-diaryl/heteroaryl-1,3,4-oxadiazoles (specifically 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole) Not specifiedBreast Adenocarcinoma (MDA-MB-231) & Colon Adenocarcinoma (HT-29)10 µM (in vitro)Induced apoptosis and cell cycle perturbation; MDA-MB-231 was more sensitive.[4]Doxorubicin, Cisplatin

Detailed Experimental Protocols

A comprehensive understanding of the in vivo efficacy of these compounds requires a detailed look at the experimental methodologies employed.

DLA-Induced Solid Tumor Model in Swiss Albino Mice[1][2]
  • Animal Model: Healthy Swiss albino mice (20-25 g) were used.

  • Tumor Induction: Dalton's Ascitic Lymphoma (DLA) cells (1 x 10^6 cells) were injected into the right hind limb of the mice to induce solid tumor formation.

  • Treatment Groups:

    • Control Group: Received the vehicle (e.g., normal saline).

    • Test Groups: Received the 1,3,4-oxadiazole derivatives (AMK OX-8, 9, 11, and 12) at a dose of 20 mg/kg body weight.

    • Standard Group: Received the standard anticancer drug, 5-Fluorouracil (20 mg/kg).

  • Drug Administration: Treatment was administered intraperitoneally for a specified number of days, starting 24 hours after tumor cell inoculation.

  • Outcome Measures:

    • Tumor Volume: Measured on specific days using a vernier caliper and calculated using the formula V = 0.52 × a^2 × b, where 'a' is the smaller diameter and 'b' is the larger diameter.

    • Tumor Weight: At the end of the study, animals were sacrificed, and the tumors were excised and weighed.

    • Survival Time: The lifespan of the animals in each group was monitored.

Visualizing Experimental and Biological Pathways

To further clarify the experimental procedures and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Animal Acclimatization Animal Acclimatization Tumor Cell Inoculation Tumor Cell Inoculation Animal Acclimatization->Tumor Cell Inoculation Randomization into Groups Randomization into Groups Tumor Cell Inoculation->Randomization into Groups Tumor Development Drug Administration Drug Administration Randomization into Groups->Drug Administration Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement Monitoring Tumor Weight Measurement Tumor Weight Measurement Tumor Volume Measurement->Tumor Weight Measurement Survival Analysis Survival Analysis Tumor Weight Measurement->Survival Analysis Efficacy Conclusion Efficacy Conclusion Survival Analysis->Efficacy Conclusion signaling_pathway cluster_receptor Cell Surface cluster_downstream Intracellular Signaling cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->VEGFR2 Inhibits

References

Unveiling Selective Inhibitors: A Comparative Docking Analysis of 1,3,4-Oxadiazole Derivatives Against EGFR and VEGFR2

Author: BenchChem Technical Support Team. Date: November 2025

A detailed computational analysis reveals that certain 1,3,4-oxadiazole derivatives exhibit a significant selective inhibitory potential against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) over Epidermal Growth Factor Receptor (EGFR), suggesting a promising avenue for the development of targeted anticancer therapies. This guide provides a comprehensive comparison of the binding affinities of these derivatives, supported by detailed experimental protocols and visual representations of the underlying biological pathways and computational workflows.

Recent in-silico studies have demonstrated that the 1,3,4-oxadiazole scaffold is a versatile structure in medicinal chemistry, capable of interacting with various therapeutic targets.[1] A notable study conducted a comparative molecular docking analysis of fourteen 1,3,4-oxadiazole derivatives against the tyrosine kinase domains of both EGFR and VEGFR2, two key receptors implicated in cancer progression. The findings from this research form the core of this guide, offering valuable insights for researchers and drug development professionals.

Data Presentation: Binding Affinity Comparison

The inhibitory potential of the 1,3,4-oxadiazole derivatives was quantified by calculating their binding energies with the active sites of EGFR and VEGFR2. A lower binding energy indicates a more stable protein-ligand complex and, consequently, a higher inhibitory activity. The results are summarized in the table below, highlighting the compounds with the most potent and selective interactions.

Compound IDBinding Energy against EGFR (kJ/mol)Binding Energy against VEGFR2 (kJ/mol)
7g -31.01[2][3]-46.32[2][3]
7i -34.19[2][3]Not specified as a top inhibitor
7j -33.23[2][3]-48.89[2][3]
7l Not specified as a top inhibitor-45.01[2][3]

The data clearly indicates that derivatives 7g, 7j, and 7l are the most potent inhibitors of VEGFR2, with compound 7j exhibiting the strongest binding affinity (-48.89 kJ/mol).[2][3] In contrast, the binding energies of these compounds against EGFR were significantly weaker, with the best being -34.19 kJ/mol for compound 7i .[2][3] This marked difference in binding energies underscores the selective nature of these 1,3,4-oxadiazole derivatives towards VEGFR2.

Experimental Protocols

To ensure the reproducibility and transparency of the findings, this section details the methodologies employed in the comparative docking studies.

Molecular Docking Protocol

The molecular docking simulations were performed using AutoDock4, employing the Lamarckian genetic algorithm.[2] The crystal structures of EGFR (PDB ID: 2GS6) and VEGFR2 (PDB ID: 3VHE) were obtained from the Protein Data Bank.[2]

Receptor and Ligand Preparation:

  • Receptor Preparation: Water molecules and heteroatoms were removed from the protein crystal structures. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein atoms.

  • Ligand Preparation: The 3D structures of the 1,3,4-oxadiazole derivatives were generated and optimized using appropriate computational chemistry software. Gasteiger charges were assigned to the ligand atoms.

Grid Box Generation:

A grid box was defined around the active site of each receptor to guide the docking simulation. While the specific grid parameters for the key study were not detailed in the abstract, typical grid parameters for similar studies are provided below as a reference:

  • For EGFR: A grid box of 60 Å × 60 Å × 60 Å with a grid spacing of 0.375 Å is commonly used.

  • For VEGFR2 (PDB ID: 4ASD): A grid box of 20 Å × 20 Å × 20 Å centered at coordinates -24.611, -0.388, -10.929 with a spacing of 0.375 Å has been utilized in other studies.[4]

Docking Simulation:

The Lamarckian genetic algorithm was employed for the docking simulations with a population size of 300 and 100 genetic algorithm runs.[2] The final docked conformations were clustered and ranked based on their binding energies.

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis Receptor Receptor Preparation (EGFR & VEGFR2) Grid Grid Box Generation Receptor->Grid Ligands Ligand Preparation (1,3,4-Oxadiazole Derivatives) Docking Docking Simulation (AutoDock) Ligands->Docking Grid->Docking Binding_Energy Binding Energy Calculation Docking->Binding_Energy Comparison Comparative Analysis Binding_Energy->Comparison

A generalized workflow for comparative molecular docking studies.

The signaling pathways of EGFR and VEGFR2 are crucial for cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

signaling_pathways cluster_egfr EGFR Signaling Pathway cluster_vegfr2 VEGFR2 Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT_EGFR PI3K-AKT Pathway EGFR->PI3K_AKT_EGFR Proliferation_EGFR Cell Proliferation & Survival RAS_RAF->Proliferation_EGFR PI3K_AKT_EGFR->Proliferation_EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ-PKC-MAPK Pathway VEGFR2->PLCg PI3K_AKT_VEGFR2 PI3K-AKT Pathway VEGFR2->PI3K_AKT_VEGFR2 Angiogenesis Angiogenesis (New Blood Vessel Formation) PLCg->Angiogenesis PI3K_AKT_VEGFR2->Angiogenesis

Simplified signaling pathways of EGFR and VEGFR2 in cancer.

References

Assessing the Selectivity of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[1][2][3] This guide provides a comparative assessment of the cancer cell selectivity of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole and its closely related analogs. Due to the limited publicly available data on the specific compound, this guide leverages experimental findings on a structurally similar derivative, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (compound 3e) , to infer potential efficacy and selectivity.[1]

Comparative Efficacy Against Cancer Cell Lines

A series of novel 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were synthesized and evaluated for their anticancer potential against human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines.[1] Among the tested compounds, compound 3e , which shares the 5-(pyridin-4-yl)-1,3,4-oxadiazole core, demonstrated notable cytotoxic effects.[1]

Table 1: In Vitro Cytotoxicity of 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (Compound 3e)

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast AdenocarcinomaData not explicitly provided, but noted as more sensitive[1]
HT-29Colon AdenocarcinomaData not explicitly provided[1]

Note: While the exact IC50 values were not detailed in the abstract, the study reported that all tested compounds reduced cell viability at a concentration of 10 μM and that the MDA-MB-231 cell line was more sensitive to the action of these compounds.[1]

Predicted Mechanism of Action and Signaling Pathways

Predictive studies utilizing the PASS (Prediction of Activity Spectra for Substances) application and structural similarity analysis for the 1,3,4-oxadiazole derivatives, including compound 3e, have suggested that the most probable anticancer mechanism involves the inhibition of the STAT3 transcription factor and modulation of miR-21.[1]

STAT3 (Signal Transducer and Activator of Transcription 3) is a key signaling molecule that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Its inhibition is a promising strategy for cancer therapy.

miR-21 is an oncomiR that is frequently overexpressed in various cancers and is associated with tumor growth and metastasis. Targeting miR-21 can lead to the suppression of tumor progression.

Below is a diagram illustrating the potential signaling pathway targeted by this compound and its analogs.

G Growth_Factor_Receptor Growth Factor Receptor STAT3 STAT3 Growth_Factor_Receptor->STAT3 Phosphorylation pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Oxadiazole_Compound 2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole Oxadiazole_Compound->pSTAT3 Inhibition miR21 miR-21 Oxadiazole_Compound->miR21 Inhibition Tumor_Suppression Tumor Suppression miR21->Tumor_Suppression Inhibits

Caption: Predicted signaling pathway of this compound.

Experimental Protocols for Assessing Selectivity

To rigorously evaluate the selectivity of a novel compound for cancer cells, a series of in vitro assays are typically employed. The following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow:

MTT_Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay Seed_Cells Seed cancer and normal cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed both cancer and normal (e.g., non-cancerous fibroblast) cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) is calculated as the ratio of the IC50 for the normal cell line to the IC50 for the cancer cell line (SI = IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells.

Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Apoptosis_Workflow cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry Treat_Cells Treat cells with the compound at IC50 concentration Incubate Incubate for a defined period (e.g., 24h, 48h) Treat_Cells->Incubate Harvest_Cells Harvest and wash cells Incubate->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_Stains Incubate_Dark Incubate in the dark Add_Stains->Incubate_Dark Analyze_Cells Analyze cells by flow cytometry Incubate_Dark->Analyze_Cells Quantify_Populations Quantify viable, apoptotic, and necrotic populations Analyze_Cells->Quantify_Populations

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for various time points (e.g., 24, 48 hours).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

While direct experimental data for this compound is limited, the available information on structurally related compounds suggests that this class of molecules holds significant promise as selective anticancer agents.[1] The predicted mechanism of action through STAT3 and miR-21 inhibition provides a strong rationale for further investigation.

Future studies should focus on:

  • Synthesizing and purifying this compound.

  • Determining its IC50 values against a broad panel of cancer cell lines and, crucially, against non-cancerous cell lines to establish a selectivity index.

  • Validating the predicted mechanism of action through molecular biology techniques such as Western blotting for STAT3 phosphorylation and qRT-PCR for miR-21 expression.

  • Conducting in vivo studies in animal models to assess its antitumor efficacy and toxicity profile.

This comprehensive approach will be essential to fully elucidate the therapeutic potential of this compound as a selective anticancer agent.

References

Investigating the Anti-inflammatory Pathway of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole and its closely related derivatives. We will explore its potential mechanisms of action in comparison to established anti-inflammatory agents, supported by experimental data and detailed protocols.

Introduction to 1,3,4-Oxadiazoles in Inflammation

The 1,3,4-oxadiazole scaffold is a versatile heterocyclic core that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Compounds incorporating this moiety have demonstrated a broad spectrum of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The anti-inflammatory effects of 1,3,4-oxadiazole derivatives are often attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) pathway.[3][4][5]

This guide focuses on this compound, a specific derivative with potential therapeutic applications in inflammatory diseases. Due to the limited direct experimental data on this exact molecule, this guide will heavily reference data from structurally similar and well-studied 2,5-disubstituted-1,3,4-oxadiazoles containing a pyridin-4-yl moiety. Specifically, we will draw comparisons with 2-[3-acetyl-5-(pyridin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl] phenyl acetate (OSD) and 4-[3-acetyl-5-(pyridin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl] phenyl acetate (OPD) , which have been evaluated for their anti-inflammatory activities.[4]

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound derivatives can be benchmarked against standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This section presents a comparative summary of their performance in key in vitro assays.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[5][6][7] The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[3]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib >100.04[8]>250
Diclofenac 0.06[9]0.005[10]12
Ibuprofen 13[9]370[9]0.035
Indomethacin 0.010.50.02

Note: Data for this compound is not currently available. The table provides reference values for common NSAIDs.

Inhibition of Pro-inflammatory Mediators in Macrophages

Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells are a widely used in vitro model to screen for anti-inflammatory activity.[11][12] Upon stimulation with LPS, these cells produce high levels of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS).[13] The ability of a compound to inhibit the production of these mediators is indicative of its anti-inflammatory potential.

The ability of 1,3,4-oxadiazole derivatives to inhibit LPS-induced pro-inflammatory mediator release suggests a mechanism targeting the LPS-TLR4-NF-κB signaling pathway.[4]

CompoundInhibition of NO Production (IC50, µM)Inhibition of ROS Production (IC50, µM)
OSD Derivative Data not availableData not available
OPD Derivative More potent than OSD in vitro[4]More potent than OSD in vitro[4]
Dexamethasone Potent inhibitorPotent inhibitor

Note: While specific IC50 values for OSD and OPD in these assays are not provided in the cited literature, the qualitative comparison indicates their activity. Dexamethasone is a potent steroidal anti-inflammatory drug known to inhibit these pathways.[14][15]

Proposed Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the modulation of one or more key signaling pathways involved in the inflammatory response.

Cyclooxygenase (COX) Inhibition Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Oxadiazole 2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole Oxadiazole->COX_Enzymes Inhibition NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Oxadiazole 2-Methyl-5-(pyridin-4-yl) -1,3,4-oxadiazole Oxadiazole->IKK Inhibition COX_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Buffer, Inhibitors) Start->Prep_Reagents Add_to_Plate Add Enzyme, Buffer, and Inhibitor to 96-well Plate Prep_Reagents->Add_to_Plate Pre_Incubate Pre-incubate at 37°C (10 min) Add_to_Plate->Pre_Incubate Add_Substrate Add Arachidonic Acid & Detection Reagent Pre_Incubate->Add_Substrate Measure Measure Fluorescence/Absorbance (Kinetic Mode) Add_Substrate->Measure Calculate Calculate % Inhibition and IC50 Values Measure->Calculate End End Calculate->End Macrophage_Assay_Workflow cluster_NO NO Measurement cluster_ROS ROS Measurement Start Start Seed_Cells Seed RAW264.7 Cells in 96-well Plate Start->Seed_Cells Pre_treat Pre-treat with Test Compound (1 hour) Seed_Cells->Pre_treat Stimulate Stimulate with LPS (24 hours) Pre_treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Wash_Cells Wash Cells with PBS Stimulate->Wash_Cells Griess_Reaction Griess Reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance (540 nm) Griess_Reaction->Measure_Absorbance Calculate Calculate % Inhibition Measure_Absorbance->Calculate Load_Probe Load with DCFH-DA Probe Wash_Cells->Load_Probe Measure_Fluorescence Measure Fluorescence (Ex/Em = 485/535 nm) Load_Probe->Measure_Fluorescence Measure_Fluorescence->Calculate End End Calculate->End

References

Head-to-Head Comparison: 2-Substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole Derivatives versus Standard-of-Care Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the in vitro anticancer activity of a series of 2-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives against established standard-of-care chemotherapeutic agents. Due to a lack of publicly available data on the specific compound 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole , this guide focuses on structurally related analogues to provide insights into the potential of this chemical scaffold. The 1,3,4-oxadiazole ring is a prominent feature in many compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

In Vitro Anticancer Activity: A Comparative Overview

The following tables summarize the available in vitro cytotoxicity data for several 2-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole analogues against common cancer cell lines. The data is juxtaposed with the performance of standard chemotherapeutic drugs, doxorubicin and 5-fluorouracil, where available in the cited literature.

Table 1: Cytotoxicity Data (IC₅₀ in µM) Against Human Breast Adenocarcinoma (MDA-MB-231) Cell Line
CompoundIC₅₀ (µM) vs. MDA-MB-231Reference CompoundIC₅₀ (µM) vs. MDA-MB-231
2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e)Not specified in µMDoxorubicinNot specified in µM

Note: While a direct µM comparison is not available from the provided abstract, compound 3e was highlighted for its promising effect on the MDA-MB-231 cell line.[3]

Table 2: Cytotoxicity Data (IC₅₀ in µM) Against Human Colon Adenocarcinoma (HT-29) Cell Line
CompoundIC₅₀ (µM) vs. HT-29Reference CompoundIC₅₀ (µM) vs. HT-29
2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e)Not specified in µMDoxorubicinNot specified in µM

Note: The referenced study indicates that the MDA-MB-231 cell line was more sensitive to the compounds' action than the HT-29 cell line.[3]

Table 3: General Anticancer Potential of 1,3,4-Oxadiazole Derivatives
Compound ClassActivity HighlightsReference Compounds
5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl derivativesSignificant inhibition of angiogenesis in the Chick Chorioallantoic Membrane (CAM) assay and high inhibitory potential against VEGFR-2.[2]Sorafenib
Asymmetric disulphides connected to the 1,3,4-oxadiazole ringStrong inhibition of liver cancer cells (SMMC-7721) and comparable activity against lung cancer (A549) cells. Showed higher potency than the reference drug in some cases.[2]5-fluorouracil

Experimental Protocols

The following are generalized experimental methodologies for assessing in vitro anticancer activity, based on standard practices cited in the literature for 1,3,4-oxadiazole derivatives.

MTT/MTS Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives) and a standard drug (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: After the treatment period, the media is replaced with a fresh medium containing a tetrazolium salt (MTT or MTS). Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves, representing the concentration of the compound that inhibits cell growth by 50%.

Visualizing Mechanisms and Workflows

The following diagrams illustrate a general workflow for in vitro anticancer screening and a key signaling pathway potentially targeted by 1,3,4-oxadiazole derivatives.

G cluster_workflow In Vitro Anticancer Screening Workflow start Start: Cell Line Selection seeding Cell Seeding in Multi-well Plates start->seeding treatment Treatment with Test Compounds (e.g., Oxadiazole Derivatives) & Standard Drugs seeding->treatment incubation Incubation for 24-72 hours treatment->incubation assay Cell Viability Assay (e.g., MTT/MTS) incubation->assay data_analysis Data Analysis & IC50 Determination assay->data_analysis end End: Identification of Potent Compounds data_analysis->end

Caption: A generalized workflow for the in vitro screening of potential anticancer compounds.

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Oxadiazole 5-pyridin-4-yl-2-thioxo- 1,3,4-oxadiazol-3-yl derivatives Oxadiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway, a potential mechanism of action for some 1,3,4-oxadiazole derivatives.[2]

References

cross-resistance studies of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole in drug-resistant cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic effects of 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives in various cancer cell lines. This guide summarizes available quantitative data, details common experimental protocols, and visualizes key cellular pathways and workflows.

Data Presentation: In Vitro Cytotoxicity of 5-(Pyridin-4-yl)-1,3,4-oxadiazole Derivatives

The following table summarizes the reported in vitro anticancer activity of various 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound NameCancer Cell LineCell Line TypeIC50 (µM)Reference CompoundIC50 of Reference (µM)Publication
2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazoleHT-29Colon Adenocarcinoma> 50DoxorubicinNot Specified--INVALID-LINK--
2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazoleMDA-MB-231Breast Adenocarcinoma~ 25DoxorubicinNot Specified--INVALID-LINK--
N'-[(Z/E)-(3-Indolyl)methylidene]-2-{[5-(pyridin-4-yl)-1,3,4- oxadiazol-2-yl]sulfanyl}acetohydrazideNot SpecifiedNot Specified0.010Not SpecifiedNot Specified--INVALID-LINK--[1]
1-(5-(Pyridin-4-yl)-2-p-tolyl-1,3,4-oxadiazol-3(2H)-yl)ethanoneNot SpecifiedNot Specified8.04Doxorubicin8.02--INVALID-LINK--[1]

Note: The data presented is a selection from available literature and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

The determination of the in vitro anticancer activity of the compounds listed above typically involves cell viability assays. The most common of these is the MTT assay.

MTT Assay Protocol for Determining Cell Viability and IC50

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2][3]

Materials:

  • MTT solution (5 mg/mL in PBS)[3]

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2][3]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: A flowchart illustrating the key steps in determining the IC50 value of a compound using a cell-based assay.

Potential Signaling Pathway Modulation by 1,3,4-Oxadiazole Derivatives

Several studies suggest that 1,3,4-oxadiazole derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often aberrantly activated in cancer cells.[4][5][6]

signaling_pathway Simplified NF-κB Signaling Pathway and Potential Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB_complex p50-p65-IκBα (Inactive Complex) IkB->NFkB_complex IkB->NFkB_complex Degradation NFkB_p50 p50 NFkB_p50->NFkB_complex NFkB_p65 p65 NFkB_p65->NFkB_complex NFkB_active p50-p65 (Active Complex) NFkB_complex->NFkB_active Translocation DNA DNA NFkB_active->DNA Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Gene_Transcription Stimuli Pro-inflammatory stimuli (e.g., TNFα) Stimuli->IKK Oxadiazole 5-(Pyridin-4-yl)-1,3,4- oxadiazole Derivative Oxadiazole->IKK Inhibition

Caption: A diagram showing the potential inhibition of the NF-κB signaling pathway by 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives.

References

Safety Operating Guide

Safe Disposal of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for the chemical compound 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole (CAS No. 58022-65-4). This information is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this substance as laboratory waste.

I. Hazard Assessment and Safety Precautions

Based on the analysis of related chemical structures, this compound should be presumed to possess potential hazards. The pyridine moiety suggests potential for toxicity, and oxadiazole derivatives can exhibit a range of biological activities.

Personal Protective Equipment (PPE) required for handling and disposal:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or with a fume hood.

II. Spill and Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any potential vapors.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

III. Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Identification: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.

  • Containerization:

    • Place solid waste in a clearly labeled, leak-proof container with a secure lid.

    • Collect liquid waste in a compatible, sealed container. Avoid mixing with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS number: "58022-65-4."

    • An indication of the primary hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself.

Prohibited Disposal Methods:

  • DO NOT dispose of this chemical down the drain.

  • DO NOT dispose of this chemical in regular solid waste (trash).

  • DO NOT allow this chemical to evaporate in a fume hood as a means of disposal.

IV. Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., pure compound, contaminated items) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid containerize_solid Place in a labeled, sealed solid waste container. solid_waste->containerize_solid containerize_liquid Place in a labeled, sealed liquid waste container. liquid_waste->containerize_liquid label_waste Label container with: - 'Hazardous Waste' - Chemical Name & CAS No. - Hazards - Date containerize_solid->label_waste containerize_liquid->label_waste store_waste Store in a designated Satellite Accumulation Area. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

This guidance is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific EHS protocols and the relevant local, state, and federal regulations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.